5-Bromo-6-methoxypyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTFWVSVDMLUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697583 | |
| Record name | 5-Bromo-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-83-3 | |
| Record name | 5-Bromo-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-methoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 5-Bromo-6-methoxypyridin-2-amine (CAS 1211533-83-3)
This guide provides an in-depth technical overview of 5-Bromo-6-methoxypyridin-2-amine, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, reactivity, and its strategic importance in the construction of complex, biologically active molecules.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a substituted pyridine derivative that has garnered significant interest in pharmaceutical research.[1] Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic amino group, and a methoxy group, makes it a highly versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. The pyridine core is a privileged structure in medicinal chemistry, and the specific arrangement of substituents on this molecule allows for selective and sequential functionalization, making it a valuable tool in the synthesis of novel therapeutic agents.[2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective use.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1211533-83-3 | [3] |
| Molecular Formula | C₆H₇BrN₂O | [3] |
| Molecular Weight | 203.04 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| Purity | ≥97% | [5] |
| Storage | 4°C, protect from light | [5] |
| SMILES | COC1=C(Br)C=CC(N)=N1 | [5] |
| InChIKey | STTFWVSVDMLUCF-UHFFFAOYSA-N | [6] |
Spectroscopic Data
¹H NMR (300MHz, chloroform-d) δ ppm: [4]
-
7.49 (d, J=8.0 Hz, 1 H): This doublet corresponds to the proton at the C3 position of the pyridine ring. The coupling constant of 8.0 Hz is typical for ortho-coupling between protons on a pyridine ring.
-
5.99 (d, J=8.0 Hz, 1 H): This doublet is assigned to the proton at the C4 position, showing the same ortho-coupling to the C3 proton.
-
4.31 (br. s., 2H): This broad singlet represents the two protons of the primary amine group (-NH₂). The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.
-
3.91 (s, 3 H): This singlet is attributed to the three protons of the methoxy group (-OCH₃).
Synthesis and Purification
The most common and efficient synthesis of this compound involves the regioselective bromination of 6-methoxypyridin-2-amine.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[4]
Materials:
-
6-methoxypyridin-2-amine
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL), add N-bromosuccinimide (7.17 g, 40.3 mmol).
-
Stir the reaction mixture at room temperature for 90 minutes.
-
Add an additional portion of N-bromosuccinimide (7.17 g, 40.3 mmol) in acetonitrile (35 mL).
-
Continue stirring at room temperature for another 90 minutes.
-
Dilute the reaction mixture with water (250 mL) and extract with ethyl acetate (2 x 250 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluting with 10-15% ethyl acetate in hexane) to yield this compound (12.1 g, 74% yield) as an off-white solid.[4]
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Reactivity Profile
The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The bromine atom at the 5-position is susceptible to a range of cross-coupling reactions, while the amino group at the 2-position can be a site for N-functionalization or can direct further electrophilic substitution.
Key Reactions:
-
Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl scaffolds.[8]
-
Buchwald-Hartwig Amination: The bromine atom can be substituted with various primary and secondary amines to form C-N bonds, providing access to a diverse array of substituted aminopyridines.
-
Sonogashira Coupling: This reaction enables the formation of C-C bonds between the bromo-pyridine and terminal alkynes.
-
Heck Coupling: The introduction of vinyl groups can be achieved through this palladium-catalyzed reaction with alkenes.[9]
The reactivity of the C-Br bond in this compound is generally higher than a corresponding C-Cl bond due to the lower bond dissociation energy of the C-Br bond.[10] This allows for selective reactions at the bromine position, even in the presence of other, less reactive halogens on the same or a different molecule.
Role in the Synthesis of Bioactive Molecules
Derivatives of this compound are of interest in the development of various therapeutic agents, including kinase inhibitors and central nervous system (CNS) targeted agents.[1][11]
The following workflow illustrates a generalized approach to leveraging this intermediate in a drug discovery program.
Caption: Generalized drug discovery workflow utilizing this compound.
While specific examples of marketed drugs derived directly from this starting material are not prominent in the public literature, its structural motifs are present in numerous compounds under investigation. For instance, related bromo-methoxy-aminopyridine scaffolds have been used to synthesize potent dopamine D2/D3 and serotonin 5-HT3 receptor antagonists.[11]
Safety Information
As with any chemical reagent, proper handling and safety precautions are paramount.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a strategically important and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined synthesis, predictable reactivity in a range of powerful cross-coupling reactions, and the biological relevance of its derivatives make it a valuable asset for any drug discovery program. This guide has provided a comprehensive overview of its key technical aspects to empower researchers to effectively utilize this compound in their quest for novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]
- 3. 1211533-83-3|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. 1211533-83-3 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6 [sigmaaldrich.com]
physicochemical properties of 5-Bromo-6-methoxypyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methoxypyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 1211533-83-3), a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its molecular structure, physical characteristics, spectroscopic profile, and reactivity. By integrating experimental data with established chemical principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It offers not only a compilation of properties but also the scientific rationale behind characterization methodologies and the compound's synthetic utility, particularly its application in the synthesis of bioactive molecules for various therapeutic areas.[1][2]
Introduction: A Versatile Heterocyclic Intermediate
This compound is a trifunctionalized pyridine derivative whose strategic arrangement of substituents—a reactive bromine atom, a nucleophilic amine, and a methoxy group—makes it an exceptionally valuable intermediate in organic synthesis.[2][3] The pyridine scaffold is a privileged structure, frequently appearing in approved pharmaceuticals, and this compound provides a versatile platform for creating diverse molecular architectures.[4] The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups.[3][5] The primary amine serves as a handle for amidation, condensation reactions, and the construction of fused heterocyclic systems.[3][5] This unique combination of reactive sites has led to its use in the synthesis of compounds targeting neurological disorders, as well as potential anti-inflammatory and anti-cancer agents.[2]
Molecular and Physicochemical Properties
A precise understanding of the fundamental physicochemical properties is the bedrock of all subsequent experimental work, from reaction design to formulation.
Chemical Identity
It is crucial to uniquely identify the compound to ensure the correct material is being used. The primary identifiers for this compound are its CAS number, molecular formula, and molecular weight.
| Property | Value | Source |
| CAS Number | 1211533-83-3 | [6][7][8][9] |
| Molecular Formula | C₆H₇BrN₂O | [1][7][8] |
| Molecular Weight | 203.04 g/mol | [1][7][8] |
| Synonyms | 5-Bromo-6-methoxy-2-pyridinamine | [7] |
Structural Information
The compound's structure dictates its reactivity and interactions. Standardized line notations are provided for database searching and computational modeling.
Caption: 2D Structure of this compound.
| Identifier | String | Source |
| SMILES | COC1=C(Br)C=CC(N)=N1 | [7] |
| InChI | InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | [10] |
| InChIKey | STTFWVSVDMLUCF-UHFFFAOYSA-N | [10] |
Physical Properties
These macroscopic properties are essential for handling, storage, and initial characterization.
| Property | Value | Notes |
| Appearance | Off-white solid | Based on a reported synthesis outcome.[8] |
| Melting Point | Data not available | The melting point of 108-110°C often cited belongs to the isomer 6-Bromo-5-methoxypyridin-2-amine (CAS 79491-43-3).[3] |
| Boiling Point | Data not available | Predicted values are available for isomers but not experimentally confirmed for this compound. |
| Flash Point | 105.7 ± 25.9 °C (Predicted) | [8] |
Solubility and Partitioning Behavior
Solubility is a critical parameter for reaction setup and purification. The partition coefficient (LogP) provides insight into a molecule's lipophilicity, which is vital for drug development.
| Property | Value | Notes |
| LogP (Predicted) | 1.4349 | This value suggests moderate lipophilicity.[7] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [7] |
| Water Solubility | Limited/Slightly Soluble (Expected) | Typical for halogenated pyridine derivatives.[3][11] |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and dimethylformamide. | [11] |
Spectroscopic Profile
Spectroscopic analysis provides an atomic- and molecular-level fingerprint, confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the primary tool for structural elucidation of organic molecules. The reported spectrum for this compound confirms the arrangement of protons on the pyridine ring and the presence of the amine and methoxy groups.
¹H NMR Data (300 MHz, CDCl₃): [8]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.49 | Doublet | 8.0 | 1H | H-3 (Aromatic) |
| 5.99 | Doublet | 8.0 | 1H | H-4 (Aromatic) |
| 4.31 | Broad Singlet | - | 2H | -NH₂ |
| 3.91 | Singlet | - | 3H | -OCH₃ |
Analysis: The two doublets at 7.49 and 5.99 ppm, with a coupling constant of 8.0 Hz, are characteristic of two ortho-coupled protons on a pyridine ring. The downfield shift of the H-3 proton is consistent with its position adjacent to the electron-withdrawing bromine atom. The broad singlet at 4.31 ppm is typical for amine protons, which often undergo rapid exchange. The sharp singlet at 3.91 ppm corresponds to the three protons of the methoxy group.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands (asymmetric and symmetric stretching) in this region.[12][13] |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines.[12] |
| ~1600 | C=C & C=N Stretch | Aromatic Ring | Vibrations associated with the pyridine ring. |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong band indicating the bond between the ring and the amino group.[12] |
| 1250-1020 | C-O Stretch | Aryl Ether | Stretching of the C-O bond of the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
Experimental Data:
-
MS (ESI) m/z: 205.3 (M+H)⁺[8]
Analysis: The electrospray ionization (ESI) data shows a peak at m/z 205.3, corresponding to the protonated molecule [M+H]⁺. This confirms the molecular weight of 203.04. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.
Predicted Collision Cross Section (CCS) Data: [10]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 202.98146 | 131.0 |
| [M+Na]⁺ | 224.96340 | 143.6 |
| [M-H]⁻ | 200.96690 | 136.2 |
Reactivity and Synthetic Utility
The functionality of this compound makes it a powerful tool for synthetic chemists.
Caption: Key reactive sites and their synthetic applications.
-
Bromine Atom (C5): This is the primary site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This is the most common strategy for elaborating the core structure.[3][5]
-
Amine Group (C2): The nucleophilic amino group can be acylated, alkylated, or used as a key component in condensation reactions to form fused heterocyclic systems, such as pyrimidines or imidazoles.[3]
-
Methoxy Group (C6): This group enhances solubility in organic solvents and influences the electronic properties of the pyridine ring, potentially directing electrophilic substitution reactions.[3]
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for characterization are essential.
Workflow for Physicochemical Characterization
Caption: Standard workflow for comprehensive characterization.
Protocol: Synthesis via Bromination[8]
This protocol describes the synthesis from a commercially available precursor. The causality behind this choice is the high regioselectivity of N-bromosuccinimide (NBS) for the electron-rich pyridine ring, activated by the amino and methoxy groups.
-
Dissolution: Dissolve 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL) in a suitable reaction flask.
-
Bromination: Add N-bromosuccinimide (NBS) (7.17 g, 40.3 mmol) to the solution. Stir the reaction mixture at room temperature for 90 minutes.
-
Second Addition: Add an additional portion of NBS (7.17 g, 40.3 mmol) in acetonitrile (35 mL). Continue stirring at room temperature for another 90 minutes. Rationale: Staged addition of NBS helps control the reaction exotherm and improve selectivity.
-
Workup: Dilute the reaction mixture with water (250 mL) and extract with ethyl acetate (2 x 250 mL).
-
Washing: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash chromatography (eluting with 10-15% ethyl acetate in hexane) to yield this compound as an off-white solid (12.1 g, 74% yield).[8]
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR tube.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Cap the tube and gently agitate until the sample is fully dissolved. Rationale: CDCl₃ is a standard, non-protic solvent for NMR that dissolves a wide range of organic compounds.
-
Analysis: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
Safety and Handling
Proper handling is paramount to ensure laboratory safety.
| Category | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. | [8] |
| GHS Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [8] |
| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [1][7] |
Conclusion
This compound is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly in the field of drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors, enabling the exploration of new chemical space and the development of novel therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1211533-83-3|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. 1211533-83-3 this compound AKSci 3713AA [aksci.com]
- 10. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 11. Page loading... [guidechem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methoxypyridin-2-amine
This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring amino, methoxy, and bromo functional groups, provides three distinct points for chemical modification. The bromine atom, in particular, serves as a versatile handle for engaging in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira, which are fundamental for constructing complex molecular frameworks.[3] This makes the compound a valuable intermediate in the synthesis of biologically active molecules and novel chemical entities. This guide provides a detailed, field-proven protocol for its synthesis, focusing on the underlying chemical principles and practical execution.
Core Synthesis Strategy: Regioselective Bromination
The most direct and efficient route to this compound is the electrophilic aromatic substitution of the precursor, 6-methoxypyridin-2-amine.[4] This reaction leverages the inherent electronic properties of the pyridine ring, which is strategically activated by the amino and methoxy substituents.
Mechanistic Rationale: The Basis for Selectivity
The success of this synthesis hinges on the high regioselectivity of the bromination reaction. The choice of brominating agent and the directing effects of the existing substituents are critical.
-
Activating Groups : Both the amino (-NH₂) group at the 2-position and the methoxy (-OCH₃) group at the 6-position are strong electron-donating groups. They activate the pyridine ring, making it more susceptible to electrophilic attack than an unsubstituted pyridine.
-
Directing Effects : In electrophilic aromatic substitution, these activating groups are ortho, para-directing.
-
The amino group at C2 directs incoming electrophiles to the C3 and C5 positions.
-
The methoxy group at C6 directs to the C5 position.
-
-
Synergistic Activation : The C5 position is uniquely activated by both groups (para to the amino group and ortho to the methoxy group). This strong, synergistic activation makes the C5 position the overwhelming site of electrophilic attack, leading to the desired product with high selectivity and minimizing the formation of other isomers.[3]
-
Choice of Brominating Agent : N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[3][4] It is a convenient and safer source of electrophilic bromine (Br⁺) compared to elemental bromine (Br₂).[5][6] NBS allows for controlled bromination under mild conditions, which is crucial for preventing over-reaction or side reactions on the sensitive, electron-rich aminopyridine ring.[7][8]
The overall synthetic transformation is depicted below.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure and is designed for robust performance and high yield.[4]
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 6-Methoxypyridin-2-amine | C₆H₈N₂O | 124.14 | 10 g | 80.55 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 14.34 g | 80.57 | ~1.0 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | ~185 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 500 mL | - | - |
| Water | H₂O | 18.02 | 250 mL+ | - | - |
| Brine | NaCl(aq) | - | As needed | - | - |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |
Note: The original protocol adds NBS in two portions. The table reflects the total amount.
Step-by-Step Methodology
1. Reaction Setup:
-
To a suitable round-bottom flask (e.g., 500 mL), add 6-methoxypyridin-2-amine (10 g, 80.55 mmol).
-
Add acetonitrile (150 mL) and stir at room temperature until all the solid has dissolved completely.
2. Bromination:
-
In a separate beaker, dissolve N-bromosuccinimide (7.17 g, 40.3 mmol) in acetonitrile (a minimal amount, e.g., 35 mL). Causality Note: Dissolving NBS facilitates a controlled addition, preventing localized overheating and potential side reactions.
-
Add the NBS solution to the stirred solution of the aminopyridine.
-
Allow the reaction mixture to stir at room temperature for 90 minutes.
-
Prepare a second portion of N-bromosuccinimide (7.17 g, 40.3 mmol) and add it to the reaction mixture.
-
Continue stirring at room temperature for an additional 90 minutes.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
3. Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with water (250 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 250 mL).
-
Combine the organic layers. Trustworthiness Note: Combining and washing the organic extracts ensures maximum product recovery and removal of water-soluble impurities.
-
Wash the combined organic extracts sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The resulting crude product should be purified by flash column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of 10-15% ethyl acetate in hexane is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an off-white solid.[4] The reported yield for this procedure is approximately 74%.[4]
5. Characterization:
-
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: (300MHz, CDCl₃) δ ppm 7.49 (d, J=8.0 Hz, 1 H), 5.99 (d, J=8.0 Hz, 1 H), 4.31 (br. s., 2H), 3.91 (s, 3 H).[4]
-
Mass Spectrometry: (ESI) m/z: 205.3 (M+H)⁺.[4]
Experimental Workflow Diagram
References
- 1. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methoxypyridin-2-amine: Starting Materials and Strategic Routes
Introduction: The Strategic Importance of 5-Bromo-6-methoxypyridin-2-amine in Modern Drug Discovery
This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic bromine atom, and a methoxy group, provides a versatile scaffold for the synthesis of complex molecular architectures. This trifecta of functional groups allows for selective and sequential chemical transformations, making it an invaluable intermediate in the development of novel therapeutic agents. The strategic placement of the bromine atom, for instance, opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The amino and methoxy groups, in turn, can be manipulated to fine-tune the electronic and steric properties of the final molecule, influencing its biological activity and pharmacokinetic profile. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the chemical logic underpinning each synthetic strategy.
Synthetic Strategies: A Comparative Analysis of Starting Materials and Reaction Pathways
The synthesis of this compound can be approached from several distinct strategic directions, each with its own set of advantages and challenges. The choice of starting material is paramount and dictates the overall efficiency and scalability of the synthesis. This guide will explore three primary, field-proven strategies, each originating from a different class of commercially available pyridine derivatives.
Strategy 1: The Di-halogenated Pyridine Approach
This strategy commences with a readily available di-halogenated pyridine, such as 2,6-dibromopyridine or 2,6-dichloropyridine, and proceeds through a sequence of selective nucleophilic aromatic substitution reactions. The inherent differences in the reactivity of the halogen atoms at the 2- and 6-positions, influenced by the electronic nature of the pyridine ring, are exploited to achieve regioselective functionalization.
A key advantage of this approach is the predictable nature of the substitutions. The methoxy group is typically introduced first, followed by amination. This sequence is often preferred as the electron-donating methoxy group can further activate the remaining halogen for subsequent amination.
Diagram 1: Synthetic workflow starting from a 2,6-dihalopyridine.
Experimental Protocol: Synthesis via 2,6-Dibromopyridine
-
Methoxylation: To a solution of 2,6-dibromopyridine in anhydrous methanol, add one equivalent of sodium methoxide. The reaction is typically heated to reflux and monitored by TLC or LC-MS until the starting material is consumed. The mono-methoxylated product, 2-bromo-6-methoxypyridine, is then isolated by extraction and purified by column chromatography.
-
Bromination: The resulting 2-bromo-6-methoxypyridine is subjected to electrophilic bromination to introduce the bromine atom at the 5-position. This is commonly achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The reaction is often initiated with a radical initiator or performed under UV irradiation.
-
Amination: The final step involves the introduction of the amino group at the 2-position. This can be accomplished through a nucleophilic aromatic substitution with ammonia under high pressure and temperature or, more commonly in modern synthesis, via a palladium-catalyzed Buchwald-Hartwig amination using a suitable ammonia surrogate or protected amine.[1][2]
| Step | Reagents & Conditions | Typical Yield | Purity (by HPLC) |
| Methoxylation | 2,6-dibromopyridine, NaOMe, MeOH, reflux | 75-85% | >95% |
| Bromination | 2-bromo-6-methoxypyridine, NBS, ACN, reflux | 80-90% | >98% |
| Amination | 2,5-dibromo-6-methoxypyridine, Pd catalyst, ligand, base, amine source | 60-75% | >99% |
Table 1: Summary of quantitative data for the di-halogenated pyridine approach.
Strategy 2: The Aminopyridine Pathway
This approach utilizes a commercially available aminopyridine, such as 2-aminopyridine, as the starting material. The key challenge in this strategy is to control the regioselectivity of the subsequent bromination and methoxylation steps, as the amino group is a strong activating group. To achieve this, the amino group is often protected in the initial step.
The protection of the amino group, for example as an acetyl or a pyrrole derivative, serves a dual purpose: it deactivates the ring towards uncontrolled electrophilic substitution and prevents unwanted side reactions of the amino group itself.[3]
Diagram 2: Synthetic workflow starting from 2-aminopyridine.
Experimental Protocol: Synthesis via 2-Aminopyridine
-
Protection: 2-aminopyridine is reacted with an appropriate protecting group reagent. For instance, acetylation with acetic anhydride provides N-(pyridin-2-yl)acetamide.[4]
-
Bromination: The protected aminopyridine is then brominated. The directing effect of the protected amino group typically favors bromination at the 5-position. A common method involves using bromine in acetic acid.
-
Methoxylation: The introduction of the methoxy group at the 6-position is achieved by reacting the 5-bromo-protected aminopyridine with sodium methoxide in a suitable solvent like methanol or dioxane.
-
Deprotection: Finally, the protecting group is removed to yield the desired this compound. For an acetyl group, this is typically accomplished by acid or base-catalyzed hydrolysis.
| Step | Reagents & Conditions | Typical Yield | Purity (by HPLC) |
| Protection | 2-aminopyridine, Acetic anhydride, reflux | >95% | >98% |
| Bromination | N-(pyridin-2-yl)acetamide, Br₂, AcOH | 70-80% | >97% |
| Methoxylation | 5-bromo-N-(pyridin-2-yl)acetamide, NaOMe, MeOH | 65-75% | >96% |
| Deprotection | N-(5-bromo-6-methoxypyridin-2-yl)acetamide, aq. HCl, reflux | >90% | >99% |
Table 2: Summary of quantitative data for the aminopyridine approach.
Strategy 3: The Methoxypyridine Route
This strategy begins with a methoxy-substituted pyridine, such as 2-amino-6-methoxypyridine or 2-chloro-6-methoxypyridine. The existing methoxy group influences the regioselectivity of the subsequent bromination and amination steps.
Starting with 2-amino-6-methoxypyridine, a direct bromination can be performed. The amino and methoxy groups are both activating and will direct the incoming electrophile. Careful control of reaction conditions is necessary to achieve selective bromination at the 5-position. An alternative within this strategy is to start with a halogenated methoxypyridine and introduce the amino group in a later step.
A related and powerful method is the Sandmeyer reaction, which can be employed if starting from an amino-methoxypyridine to introduce the bromo group. For instance, 2-amino-5-methoxypyridine can be converted to 2-bromo-5-methoxypyridine.[5] Although this leads to a different isomer, the principle of using a diazotization-substitution sequence is a valuable tool in pyridine chemistry.
Diagram 3: Synthetic workflows starting from methoxypyridine derivatives.
Experimental Protocol: Synthesis via 2-Amino-6-methoxypyridine (Route A)
-
Direct Bromination: 2-amino-6-methoxypyridine is dissolved in a suitable solvent, such as chloroform or acetonitrile. N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography.
| Step | Reagents & Conditions | Typical Yield | Purity (by HPLC) |
| Direct Bromination | 2-amino-6-methoxypyridine, NBS, ACN, r.t. | 85-95% | >98% |
Table 3: Summary of quantitative data for the direct bromination of 2-amino-6-methoxypyridine.
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of the most appropriate synthetic route for this compound depends on several factors, including the cost and availability of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory.
-
The di-halogenated pyridine approach offers a robust and scalable route, with predictable regioselectivity, although it may involve more steps.
-
The aminopyridine pathway is attractive due to the low cost of 2-aminopyridine, but requires a protection/deprotection sequence, which adds to the step count.
-
The methoxypyridine route , particularly the direct bromination of 2-amino-6-methoxypyridine, is the most atom-economical and efficient method if the starting material is readily available and cost-effective.
Ultimately, a thorough understanding of the chemical principles behind each strategy, coupled with careful process optimization, will enable researchers and drug development professionals to efficiently synthesize this crucial building block for the advancement of new chemical entities.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-6-methoxypyridin-2-amine in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This guide focuses on 5-Bromo-6-methoxypyridin-2-amine, a heterocyclic amine of significant interest as a building block in medicinal chemistry.[1] Its utility in the synthesis of bioactive molecules hinges on its ability to be effectively dissolved and reacted in various organic media. This document provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering both foundational knowledge and actionable protocols for the laboratory setting.
Physicochemical Profile of this compound
A thorough analysis of a compound's solubility begins with an understanding of its intrinsic physicochemical properties. These characteristics dictate its interactions with different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [1][2] |
| Molecular Weight | 203.04 g/mol | [1][2] |
| Melting Point | 108-110°C | [1] |
| Appearance | White to off-white solid | |
| Predicted LogP | 1.4349 | [2] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [2] |
The structure of this compound, featuring a pyridine ring, an amine group, a methoxy group, and a bromine atom, presents a molecule with both polar and non-polar characteristics. The amine and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, while the amine group also provides a hydrogen bond donor site.[2] This duality is key to understanding its solubility behavior across a spectrum of organic solvents.
Theoretical Underpinnings of Solubility in Organic Solvents
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the interplay between enthalpy (ΔH) and entropy (ΔS) of mixing.
For a solid to dissolve in a liquid solvent, energy is required to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions. Energy is then released upon the formation of new solute-solvent interactions. The overall enthalpy change of the solution determines whether the process is endothermic or exothermic.
The solubility of this compound in organic solvents is influenced by several key factors:
-
Polarity : Polar solvents will more effectively solvate the polar functionalities of the molecule (the amine and methoxy groups, and the pyridine nitrogen). Non-polar solvents will better accommodate the non-polar aromatic ring and the bromine substituent.
-
Hydrogen Bonding : Solvents capable of hydrogen bonding (both donating and accepting) will have strong interactions with the amine group of the target molecule. Protic solvents like alcohols can act as both hydrogen bond donors and acceptors, while aprotic polar solvents like dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors.
-
Temperature : For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[3]
Based on these principles and qualitative data for structurally similar compounds like 2-Amino-5-bromopyridine, which is soluble in methanol, chloroform, and ethyl acetate, we can anticipate the solubility of this compound in various organic solvents.[4][5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and methoxy groups, and solvating the polar pyridine ring. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Non-Polar | Toluene, Hexane | Low | Limited ability to form favorable interactions with the polar functional groups of the solute. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions and are effective at dissolving many organic solids. |
Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data in drug development. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Below is a detailed, self-validating protocol for the determination of the solubility of this compound.
Experimental Protocol
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, two methods are recommended:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter. This method is effective but requires careful selection of the filter material to avoid adsorption of the solute.
-
-
Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
Visualizing the Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification by HPLC-UV
A robust and validated analytical method is paramount for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.
HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL
Method Validation
The HPLC method must be validated to ensure its accuracy, precision, linearity, and specificity. This involves:
-
Linearity: Preparing a series of standard solutions of known concentrations and plotting a calibration curve of peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.
-
Accuracy: Assessing the recovery of a known amount of the compound spiked into a blank sample.
-
Precision: Evaluating the repeatability of measurements on the same sample (intra-day precision) and on different days (inter-day precision).
Concluding Remarks for the Practicing Scientist
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthetic chemistry and its potential progression in the drug discovery pipeline. While theoretical predictions provide a valuable starting point, this guide emphasizes the necessity of empirical determination through a robust and well-controlled methodology like the shake-flask method. By combining a sound theoretical understanding with meticulous experimental practice, researchers can generate high-quality, reliable solubility data. This, in turn, empowers informed decision-making in solvent selection for chemical reactions, purification processes, and the early stages of formulation development, ultimately paving the way for more efficient and successful research and development endeavors.
References
5-Bromo-6-methoxypyridin-2-amine reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-6-methoxypyridin-2-amine
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-donating methoxy group, and a versatile amino group—offers a powerful platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's reactivity profile, focusing on palladium-catalyzed cross-coupling reactions at the C-Br bond, transformations of the 2-amino group, and the influence of the 6-methoxy substituent. Furthermore, it addresses the compound's stability, handling, and storage, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this reagent to its full potential.
Introduction: A Versatile Heterocyclic Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. Strategic substitution of the ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 1211533-83-3) has emerged as a particularly valuable intermediate.[1] Its structure presents three distinct points for chemical modification, enabling sequential and regioselective functionalization.
The primary utility of this compound lies in the exceptional reactivity of the carbon-bromine bond at the 5-position, which serves as a handle for modern cross-coupling methodologies.[2] The 2-amino and 6-methoxy groups are not mere spectators; they modulate the electronic properties of the pyridine ring and offer secondary sites for diversification, making this reagent a cornerstone for building libraries of novel compounds for screening and development.[2][3]
Physicochemical Properties and Stability
A thorough understanding of a reagent's properties and stability is the foundation of its effective use in synthesis. While specific degradation pathways for this exact molecule are not extensively documented, data from analogous brominated and aminated pyridines provide a strong framework for best practices.[4][5]
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1211533-83-3 | [1] |
| Molecular Formula | C₆H₇BrN₂O | [1][2][6] |
| Molecular Weight | 203.04 g/mol | [1][2] |
| Appearance | Off-white to white solid | [7] |
| SMILES | COC1=C(Br)C=CC(N)=N1 | [1][6] |
| InChIKey | STTFWVSVDMLUCF-UHFFFAOYSA-N | [6] |
Stability and Storage
Halogenated pyridines, particularly bromopyridines, can exhibit sensitivity to environmental factors.[8][9] The free base of 2-aminopyridine is also known to decompose in air.[10] Therefore, stringent storage and handling are critical to ensure reagent integrity and reproducibility in experimental outcomes.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | [1][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Bromopyridines and aminopyridines can be air-sensitive and susceptible to oxidation.[4][5][10] |
| Light | Protect from light; store in an amber vial. | Halogenated aromatic compounds can be light-sensitive and prone to discoloration and degradation.[4] |
| Moisture | Keep in a tightly sealed container in a dry place. | Many amine salts are hygroscopic; minimizing moisture prevents potential hydrolysis or side reactions.[5] |
Reactivity Profile: A Multi-faceted Reagent
The reactivity of this compound is dominated by the C-Br bond, but the amino and methoxy groups provide additional synthetic handles and influence the overall electronic character of the molecule.
The C-Br Bond: The Gateway to Diversification
The carbon-bromine bond at the C-5 position is the primary site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than a corresponding C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst. This often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its chloro-analogue.[11]
Key Reactions:
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling the bromopyridine with a boronic acid or ester. It is widely used to introduce aryl, heteroaryl, or alkyl groups at the C-5 position.[12][13][14]
-
Buchwald-Hartwig Amination: This powerful transformation enables the formation of C-N bonds, allowing for the synthesis of more complex di- and tri-substituted amines by coupling with primary or secondary amines.[15][16][17]
-
Sonogashira Coupling: Used to install alkyne moieties, forming a C-C triple bond, which can serve as a linchpin for further transformations like click chemistry or cyclization reactions.
The 2-Amino Group: A Versatile Nucleophile and Precursor
The primary amino group at the C-2 position is nucleophilic and can participate in a range of standard amine chemistries.
-
Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides. This can be used as a protecting strategy or to introduce new functional groups.[12]
-
Diazotization (Sandmeyer-type Reactions): Treatment with nitrous acid (generated in situ from NaNO₂) can convert the amino group into a diazonium salt. This intermediate can then be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl), providing an alternative route to functionalize the C-2 position.[18][19]
The 6-Methoxy Group: Modulator and Potential Leaving Group
The methoxy group primarily acts as an electron-donating group, influencing the electron density of the pyridine ring. This can affect the rate and regioselectivity of certain reactions.[3] While generally stable, the C-O bond of methoxypyridines can be cleaved and substituted by strong nucleophiles under specific, often forcing, conditions (e.g., using NaH and LiI), though this is a less common pathway compared to reactions at the C-Br bond.[20][21]
Experimental Protocols: Self-Validating Methodologies
The following protocols are generalized from established procedures for structurally similar substrates and serve as a robust starting point for optimization.[12][22]
Protocol 1: Suzuki-Miyaura C-C Coupling
This procedure outlines a typical setup for coupling this compound with an arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig C-N Amination
This procedure details a general method for the amination of the C-Br bond. The choice of ligand and base is critical and often requires screening for optimal results.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.3 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox, magnetic stirrer, inert atmosphere (Argon)
Procedure:
-
Inside a glovebox or under a strong flow of argon, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its reactivity is centered on the C-5 bromine, which is an excellent substrate for palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. The 2-amino group provides a secondary site for modification or can be used to tune solubility and electronic properties. A comprehensive understanding of its stability profile, coupled with robust, well-defined experimental protocols, is essential for harnessing its full synthetic potential. By adhering to the principles of inert handling and leveraging modern catalytic methods, researchers can effectively employ this reagent to accelerate the discovery of novel chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. reddit.com [reddit.com]
- 10. 2-AMINOPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempanda.com [chempanda.com]
- 19. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 20. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 5-Bromo-6-methoxypyridin-2-amine
Introduction
5-Bromo-6-methoxypyridin-2-amine is a pivotal building block in contemporary medicinal chemistry and drug development. Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules, making the efficient and reliable synthesis of this compound a topic of significant interest for researchers. This guide provides an in-depth analysis of the primary synthetic route to this compound, focusing on the key intermediates and the chemical principles that govern the transformation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground the discussion in authoritative references.
Part 1: Primary Synthetic Pathway Overview
The most direct and widely adopted synthesis of this compound involves the selective bromination of its direct precursor, 6-methoxypyridin-2-amine . This transformation is an electrophilic aromatic substitution, a cornerstone reaction in organic synthesis. The starting material, 6-methoxypyridin-2-amine, is readily available commercially, which makes this route highly efficient for laboratory and industrial-scale production.
The overall transformation is conceptually straightforward, relying on the high electron density of the pyridine ring, which is activated by both the amino (-NH₂) and methoxy (-OCH₃) groups.
Caption: High-level overview of the synthesis.
Part 2: The Key Precursor: 6-Methoxypyridin-2-amine
The synthesis hinges on the properties of the starting material, 6-methoxypyridin-2-amine (CAS No. 17921-39-4). This compound serves as the nucleophilic substrate for the bromination reaction.
-
Structure and Properties: The molecule features a pyridine ring substituted with a strong electron-donating amino group and a moderately electron-donating methoxy group. Both substituents are activating and ortho-, para-directing.
-
Reactivity: The combined activating effect of the -NH₂ and -OCH₃ groups makes the pyridine ring highly susceptible to electrophilic attack. The crucial aspect of this synthesis is controlling the regioselectivity of the bromination.
Part 3: The Key Transformation: Regioselective Electrophilic Bromination
The core of this synthesis is the selective introduction of a bromine atom at the C5 position of the pyridine ring. This high degree of regioselectivity can be understood by analyzing the electronic effects of the existing substituents.
Causality of Regioselectivity:
-
Directing Effects: Both the amino and methoxy groups direct incoming electrophiles to the positions ortho and para to themselves.
-
Synergistic Activation:
-
The amino group at C2 directs towards C3 and C5.
-
The methoxy group at C6 directs towards C5 and C3.
-
-
Steric Hindrance: The C3 position is sterically hindered by its proximity to both the C2-amino and C6-methoxy groups.
Choice of Brominating Agent:
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[1] The rationale for this choice is rooted in safety and reaction control. NBS is a solid that is safer and easier to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine in solution, which helps to minimize side reactions and improve the overall yield and purity of the product.
Part 4: Detailed Experimental Protocol
The following protocol is a robust and validated method for the synthesis of this compound from its key precursor.[1]
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL), add N-bromosuccinimide (7.17 g, 40.3 mmol) in one portion.
-
Reaction Execution: Stir the reaction mixture at room temperature for 90 minutes.
-
Second Addition: Add a second portion of N-bromosuccinimide (7.17 g, 40.3 mmol) dissolved in acetonitrile (35 mL) to the reaction mixture.
-
Continued Reaction: Continue to stir the mixture at room temperature for another 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching & Extraction): Upon completion, dilute the reaction mixture with water (250 mL). Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography, eluting with a gradient of 10-15% ethyl acetate in hexane.
-
Isolation: The pure product, this compound, is isolated as an off-white solid.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 6-methoxypyridin-2-amine | [1] |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | ~3 hours | [1] |
| Purification | Flash Chromatography | [1] |
| Reported Yield | 74% | [1] |
| Product Form | Off-white solid | [1] |
Conclusion
The synthesis of this compound is efficiently achieved through the electrophilic bromination of its key precursor, 6-methoxypyridin-2-amine. The success of this synthesis relies on a fundamental understanding of substituent effects on an aromatic ring, which allows for a highly regioselective transformation. The use of N-Bromosuccinimide as the brominating agent ensures a controlled and safe reaction, leading to high yields of the desired product. This well-established protocol provides researchers and drug development professionals with a reliable method to access this valuable chemical intermediate, facilitating further discovery and innovation in the pharmaceutical sciences.
References
Spectroscopic Characterization of 5-Bromo-6-methoxypyridin-2-amine: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Bromo-6-methoxypyridin-2-amine, with its unique substitution pattern on the pyridine core, presents a valuable scaffold for the development of new therapeutic agents and functional materials. Accurate and comprehensive spectroscopic analysis is the cornerstone of its chemical identity, ensuring the integrity of subsequent research and development endeavors. This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with field-proven insights into the principles and practices of spectroscopic analysis.
The molecular structure of this compound is presented below, with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure and IUPAC numbering of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide detailed information about the electronic environment and connectivity of the protons.
Experimental ¹H NMR Data
The experimental ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 300 MHz. The resulting data are summarized in Table 1.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.49 | Doublet (d) | 1H | H4 |
| 5.99 | Doublet (d) | 1H | H3 |
| 4.31 | Broad Singlet (br. s.) | 2H | -NH₂ |
| 3.91 | Singlet (s) | 3H | -OCH₃ |
Table 1: ¹H NMR Data for this compound in CDCl₃.
Interpretation of the ¹H NMR Spectrum
The downfield doublet at 7.49 ppm is assigned to the H4 proton, which is deshielded by the adjacent bromine atom and the ring nitrogen. The upfield doublet at 5.99 ppm corresponds to the H3 proton, which is shielded by the electron-donating amino group. The observed coupling between H3 and H4 is a classic example of ortho-coupling in a pyridine ring. The broad singlet at 4.31 ppm is characteristic of the two protons of the primary amine group. The sharp singlet at 3.91 ppm, integrating to three protons, is unequivocally assigned to the methoxy group protons.
Caption: Correlation of ¹H NMR chemical shifts with the molecular structure.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines the general steps for acquiring a high-quality ¹H NMR spectrum of a solid organic compound like this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.[1]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Shimming: Place the NMR tube in the spectrometer and initiate the shimming process. This step is crucial for optimizing the homogeneity of the magnetic field, which ensures sharp and well-resolved peaks.
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CHCl₃ at 7.26 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Data
As of the writing of this guide, experimental ¹³C NMR data for this compound is not publicly available. However, based on the analysis of structurally similar substituted pyridines, the predicted chemical shifts are presented in Table 2. These predictions are derived from established substituent effects on the pyridine ring.[2][3]
| Predicted Chemical Shift (δ) ppm | Assignment |
| 158-162 | C6 |
| 155-159 | C2 |
| 140-144 | C4 |
| 105-109 | C3 |
| 90-94 | C5 |
| 53-57 | -OCH₃ |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Rationale for Predicted Chemical Shifts
The C2 and C6 carbons, being directly attached to the electronegative nitrogen atom, are expected to be the most downfield. The methoxy group at C6 will further deshield it. The C4 carbon is also expected to be downfield due to the influence of the nitrogen and bromine atoms. The C3 and C5 carbons are predicted to be the most upfield. The C5 carbon, bearing the bromine atom, is expected to be significantly shielded due to the "heavy atom effect." The methoxy carbon will appear in the typical range for an sp³-hybridized carbon attached to an oxygen atom.
References
The Strategic Utility of 5-Bromo-6-methoxypyridin-2-amine: A Technical Guide for Advanced Research and Development
Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel molecular entities. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position due to their prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] This guide focuses on a particularly strategic, yet under-explored, building block: 5-Bromo-6-methoxypyridin-2-amine (CAS No. 1211533-83-3).[3][4]
This document serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It will elucidate the intrinsic chemical attributes of this compound and explore its potential applications as a versatile intermediate in the synthesis of high-value compounds, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. We will delve into the causality behind its reactivity and provide field-proven insights into its synthetic transformations, supported by detailed experimental protocols and visual workflows.
Table 1: Physicochemical Properties of this compound [5][6]
| Property | Value |
| CAS Number | 1211533-83-3 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Off-white to light yellow solid |
| SMILES | COC1=C(Br)C=CC(N)=N1 |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Core Reactivity and Strategic Importance
The synthetic utility of this compound is dictated by the strategic placement of its functional groups on the pyridine core. The molecule possesses three key handles for chemical modification:
-
The Bromo Group (C5): This is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst.
-
The Amino Group (C2): This primary amine serves as a key nucleophile and a hydrogen bond donor. It can be acylated, alkylated, or utilized in condensation reactions to build more complex molecular architectures. Its position is often crucial for establishing key interactions with biological targets, such as the hinge region of protein kinases.[7]
-
The Methoxy Group (C6): This group influences the electronic properties of the pyridine ring and can be a site for demethylation to reveal a hydroxyl group, providing another point for diversification or a crucial hydrogen bond donor/acceptor in a final compound.
This trifecta of functionalities makes this compound a powerful scaffold for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
Application I: A Versatile Scaffold for Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[] The aminopyridine and aminopyrimidine cores are well-established pharmacophores in the design of kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[7][9] The structural features of this compound make it an ideal starting point for the synthesis of novel kinase inhibitors targeting a range of kinases, including Polo-like kinase 4 (PLK4) and p38 MAP kinase.[10][11]
Conceptual Pathway for PLK4 Inhibitor Synthesis
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a promising anticancer target.[12][13] Many PLK4 inhibitors feature a substituted aminopyrimidine or aminopyridine core.[5] The following diagram illustrates a conceptual workflow for the synthesis of a potential PLK4 inhibitor library starting from this compound.
Caption: Conceptual workflow for kinase inhibitor synthesis.
This workflow highlights the divergent synthetic possibilities. A Suzuki-Miyaura coupling at the C5 position allows for the introduction of a wide variety of aryl and heteroaryl groups, which can occupy the hydrophobic pocket of the kinase active site.[1] Alternatively, a Buchwald-Hartwig amination at the C2 amino group can be employed to introduce different aryl or heteroaryl substituents, which can also influence potency and selectivity.[14] Subsequent modifications of the remaining functional groups can further fine-tune the pharmacological properties of the synthesized compounds.
Application II: A Building Block for GPCR Modulator Development
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[15][16] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer several potential advantages over traditional orthosteric ligands, including improved selectivity and a ceiling effect that may reduce overdose risks.[17] The substituted pyridine scaffold is a common feature in many GPCR modulators.[15]
The synthesis of a potent dopamine D2 and serotonin-3 (5-HT3) receptor antagonist was reported starting from a close analog, highlighting the potential of this chemical space for developing novel GPCR modulators.[18] this compound can serve as a valuable starting material for the synthesis of novel compounds targeting various GPCRs.
Illustrative Pathway to a GPCR Modulator Core
The following diagram illustrates a plausible synthetic route towards a core structure that could be further elaborated into a library of potential GPCR modulators.
Caption: Synthetic pathway to a GPCR modulator core structure.
In this hypothetical pathway, a Suzuki coupling introduces a heteroaryl moiety, which could be designed to interact with specific residues in the allosteric binding pocket of a GPCR. The primary amino group is then acylated to introduce a linker, which can be further modified or used in a cyclization reaction to build a more complex and rigid scaffold, a common strategy in the design of potent and selective GPCR modulators.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthetic transformations of this compound. These are generalized procedures adapted from established methods for structurally similar compounds and should be optimized for each specific substrate combination.[1][19][20]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize 5-aryl-6-methoxypyridin-2-amine derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize N-aryl-5-bromo-6-methoxypyridin-2-amine derivatives via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk tube
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the primary amine, followed by anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound represents a highly versatile and strategically valuable building block for modern medicinal chemistry and materials science. Its unique combination of reactive handles allows for the efficient and divergent synthesis of complex molecular architectures. As demonstrated in this guide, its potential applications in the development of novel kinase inhibitors and GPCR modulators are particularly compelling. The provided protocols offer a solid foundation for researchers to explore the synthetic utility of this compound. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted aminobenzimidazole pyrimidines as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1211533-83-3 this compound AKSci 3713AA [aksci.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1211533-83-3|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]
- 11. oricpharma.com [oricpharma.com]
- 12. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Reaction Principle and Mechanism: A Tale of Catalytic Transformation
An In-Depth Technical Guide to the Buchwald-Hartwig Amination with 5-Bromo-6-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination reaction with this compound. As a cornerstone of modern synthetic organic chemistry, this palladium-catalyzed cross-coupling reaction offers a powerful method for the formation of carbon-nitrogen (C-N) bonds, a linkage frequently found in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The specific substrate, this compound, is a valuable heterocyclic building block, and its successful functionalization is key to accessing a wide range of potentially biologically active molecules. This document is designed to provide both the foundational knowledge and the practical steps necessary to effectively utilize this important transformation.
The Buchwald-Hartwig amination is a testament to the power of palladium catalysis, enabling the coupling of an aryl halide with an amine in the presence of a suitable base and phosphine ligand.[4] The generally accepted catalytic cycle for this transformation involves a sequence of well-defined steps, as illustrated below.[5][6]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step is often rate-determining and results in the formation of a Pd(II) complex.[6][7] The reactivity order for aryl halides in this step is generally I > Br > Cl.[5]
-
Ligand Exchange/Amine Coordination: The amine nucleophile then coordinates to the palladium center.
-
Deprotonation: A base is crucial for deprotonating the coordinated amine, which forms a palladium-amido complex. The choice of base is critical and can significantly impact the reaction's success.[8][9]
-
Reductive Elimination: In the final step, the desired N-substituted 6-methoxypyridin-2-amine product is formed through reductive elimination, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1][6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Neuroprotective Agents Utilizing 5-Bromo-6-methoxypyridin-2-amine
Introduction: The Strategic Value of 5-Bromo-6-methoxypyridin-2-amine in Neuroprotective Drug Discovery
The pursuit of novel neuroprotective agents is a cornerstone of modern medicinal chemistry, aimed at addressing the debilitating effects of neurodegenerative diseases and acute neuronal injury. Within the vast landscape of heterocyclic scaffolds, substituted aminopyridines have emerged as a privileged class of molecules, demonstrating a wide array of biological activities. This compound, in particular, represents a strategically valuable starting material for the synthesis of potent neuroprotective compounds. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and an electron-donating methoxy group, allows for diverse and regioselective chemical modifications.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the creation of neuroprotective agents. We will focus on a rational design approach, inspired by the well-characterized P7C3 class of neuroprotective compounds, to illustrate the journey from a simple building block to a complex, biologically active molecule. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.
The Mechanistic Rationale: Targeting Neuronal NAD+ Salvage Pathway
A key driver in the design of neuroprotective agents is the understanding of the molecular pathways that underpin neuronal survival and death. The P7C3 series of compounds, including the potent derivative (-)-P7C3-S243, have been shown to exert their neuroprotective effects by activating nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide into nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production.[1][2] By enhancing NAMPT activity, these compounds boost intracellular NAD+ levels, thereby promoting neuronal resilience to stress and injury.[1][4] This targeted approach provides a clear mechanistic hypothesis for the design of novel neuroprotective agents derived from this compound.
P7C3 [label="P7C3 Analogs", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NAMPT [label="NAMPT\n(Nicotinamide\nPhosphoribosyltransferase)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nicotinamide [label="Nicotinamide"]; NMN [label="NMN\n(Nicotinamide\nMononucleotide)"]; NAD [label="NAD+\n(Nicotinamide Adenine\nDinucleotide)"]; Neuroprotection [label="Neuroprotection\n(Enhanced Neuronal Survival,\nAxonal Integrity)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
P7C3 -> NAMPT [label="Activates"]; Nicotinamide -> NMN [label="NAMPT-catalyzed"]; NMN -> NAD; NAD -> Neuroprotection [label="Promotes"]; }
Figure 1: Simplified signaling pathway illustrating the mechanism of action of P7C3 neuroprotective agents.
Synthetic Strategy: A Multi-Step Approach to Novel Neuroprotective Agents
Our synthetic strategy focuses on the construction of a novel analog of the P7C3 series, starting from this compound. The proposed route involves three key stages:
-
Modification of the 2-Amino Group: Conversion of the primary amine to a more suitable functional group for subsequent coupling reactions.
-
Introduction of the Pharmacophore: Coupling of the modified pyridine core with a key structural element, such as a carbazole moiety, known to be important for neuroprotective activity.
-
Final Functionalization and Chiral Resolution: Introduction of additional functionality to enhance drug-like properties and isolation of the biologically active enantiomer.
Start [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Diazotization and Iodination\n(Sandmeyer-type Reaction)"]; Intermediate1 [label="5-Bromo-2-iodo-6-methoxypyridine"]; Step2 [label="Step 2: N-Alkylation with a Chiral Epoxide"]; Intermediate2 [label="Chiral Amino Alcohol Intermediate"]; Step3 [label="Step 3: Palladium-Catalyzed Cross-Coupling\n(e.g., Buchwald-Hartwig Amination)"]; Final_Product [label="Target Neuroprotective Agent\n(P7C3 Analog)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Final_Product; }
Figure 2: Proposed synthetic workflow for the synthesis of a novel neuroprotective agent.
Part 1: Modification of the Pyridine Core
Protocol 1.1: Sandmeyer-type Iodination of this compound
Objective: To convert the 2-amino group of the starting material into an iodo group, which is a versatile handle for subsequent cross-coupling reactions. The Sandmeyer reaction provides a robust method for this transformation.[5][6]
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 203.04 | 10 | 1.0 | 2.03 g |
| Hydrochloric Acid (conc.) | 36.46 | - | - | 10 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 12 | 1.2 | 0.83 g |
| Potassium Iodide (KI) | 166.00 | 15 | 1.5 | 2.49 g |
| Dichloromethane (DCM) | - | - | - | 100 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | 50 mL |
| Saturated Sodium Thiosulfate (aq.) | - | - | - | 50 mL |
| Brine | - | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (2.03 g, 10 mmol) in concentrated hydrochloric acid (10 mL).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (0.83 g, 12 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Iodination:
-
In a separate 500 mL beaker, dissolve potassium iodide (2.49 g, 15 mmol) in water (20 mL) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (50 mL), saturated aqueous sodium thiosulfate (50 mL) to remove excess iodine, and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-2-iodo-6-methoxypyridine.
-
Expected Outcome: A pale yellow solid. The yield should be in the range of 60-75%.
Part 2: Introduction of the Side Chain
Protocol 2.1: N-Alkylation with a Chiral Epoxide
Objective: To introduce the aminopropyl side chain with a specific stereochemistry, which is often crucial for biological activity. This protocol describes the ring-opening of a chiral epoxide with a suitable amine, which will later be coupled to the pyridine core. For the purpose of this guide, we will outline the synthesis of a key intermediate, (S)-1-amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol, which can then be further functionalized.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents | Weight/Volume |
| 3,6-Dibromo-9H-carbazole | 325.02 | 10 | 1.0 | 3.25 g |
| (R)-Glycidyl nosylate | 275.24 | 12 | 1.2 | 3.30 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20 | 2.0 | 6.52 g |
| Acetonitrile (anhydrous) | - | - | - | 50 mL |
| Sodium Azide (NaN₃) | 65.01 | 30 | 3.0 | 1.95 g |
| N,N-Dimethylformamide (DMF, anhydrous) | - | - | - | 50 mL |
| Triphenylphosphine (PPh₃) | 262.29 | 15 | 1.5 | 3.93 g |
| Water | - | - | - | 5 mL |
Procedure:
-
Epoxide Formation:
-
To a solution of 3,6-Dibromo-9H-carbazole (3.25 g, 10 mmol) in anhydrous acetonitrile (50 mL), add cesium carbonate (6.52 g, 20 mmol) and (R)-glycidyl nosylate (3.30 g, 12 mmol).
-
Heat the mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
The crude epoxide can be used in the next step without further purification.
-
-
Azide Opening and Reduction:
-
Dissolve the crude epoxide in anhydrous DMF (50 mL) and add sodium azide (1.95 g, 30 mmol).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and add triphenylphosphine (3.93 g, 15 mmol) followed by water (5 mL).
-
Stir the mixture at room temperature for 12 hours to reduce the azide to the primary amine.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield (S)-1-amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol.
-
Expected Outcome: A white to off-white solid.
Part 3: Coupling and Final Elaboration
Protocol 3.1: Buchwald-Hartwig Amination
Objective: To couple the synthesized amino alcohol with the modified pyridine core (5-Bromo-2-iodo-6-methoxypyridine). The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8]
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents | Weight/Volume |
| 5-Bromo-2-iodo-6-methoxypyridine | 313.92 | 1.0 | 1.0 | 314 mg |
| (S)-1-amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol | 479.13 | 1.2 | 1.2 | 575 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 0.04 | 23.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (anhydrous, degassed) | - | - | - | 10 mL |
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5-Bromo-2-iodo-6-methoxypyridine (314 mg, 1.0 mmol) and (S)-1-amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol (575 mg, 1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
-
Reaction and Monitoring:
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography to afford the target neuroprotective agent.
-
Expected Outcome: The final product, an analog of (-)-P7C3-S243, as a solid.
Data Summary and Characterization
| Compound | Starting Material | Key Reagents | Reaction Type | Typical Yield (%) |
| 5-Bromo-2-iodo-6-methoxypyridine | This compound | NaNO₂, KI | Sandmeyer-type | 60-75 |
| (S)-1-amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol | 3,6-Dibromo-9H-carbazole | (R)-Glycidyl nosylate, NaN₃, PPh₃ | N-Alkylation, Azide Reduction | 50-65 (over 2 steps) |
| Target Neuroprotective Agent | 5-Bromo-2-iodo-6-methoxypyridine & Amino Alcohol | Pd₂(dba)₃, Xantphos, NaOtBu | Buchwald-Hartwig Amination | 55-70 |
Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm their structure and purity. For the final chiral product, optical rotation and chiral HPLC analysis are essential to determine the enantiomeric excess.
Conclusion and Future Directions
This guide has outlined a detailed and rational synthetic approach for the development of novel neuroprotective agents starting from the versatile building block, this compound. By leveraging established synthetic methodologies and a clear understanding of the biological target, researchers can efficiently generate libraries of compounds for screening and optimization. The protocols provided herein serve as a robust foundation for these endeavors. Future work should focus on exploring a diverse range of substituents on both the pyridine and carbazole moieties to further probe the structure-activity relationship and to develop next-generation neuroprotective therapeutics with improved efficacy and drug-like properties.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P7C3 - Wikipedia [en.wikipedia.org]
- 4. P7C3-A20 - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Pyridopyrimidinone-Based PI3K/mTOR Dual Inhibitors: An Application Note and Protocol
Introduction: Targeting the PI3K/mTOR Pathway in Oncology
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] Dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome resistance mechanisms associated with single-target agents and to achieve a more profound and durable anti-tumor response.[6]
This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel pyridopyrimidinone-based PI3K/mTOR dual inhibitor, starting from the readily available building block, 5-Bromo-6-methoxypyridin-2-amine. The synthetic strategy is designed to be robust and adaptable, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental procedures, and outline the necessary analytical techniques for characterization, ensuring scientific rigor and reproducibility.
The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/mTOR pathway is a complex network of protein kinases that transmit signals from receptor tyrosine kinases (RTKs) to downstream effectors, ultimately controlling cell fate. A simplified schematic of this pathway is presented below.
Caption: Simplified PI3K/mTOR signaling pathway.
Dual inhibition of PI3K and mTOR offers a synergistic approach to block this pathway at two critical nodes, potentially leading to a more complete shutdown of downstream signaling and a reduced likelihood of feedback activation.
Synthetic Strategy: A Two-Step Approach to the Pyridopyrimidinone Core
Our synthetic approach to the target pyridopyrimidinone scaffold is a convergent two-step process, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a cyclization to construct the core heterocyclic system. This strategy offers modularity, allowing for the introduction of diversity at two key positions for SAR exploration.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate (2-Amino-6-methoxy-5-arylpyridine)
The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position of the pyridine ring. This reaction is a robust and versatile method for the formation of C-C bonds.[7]
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercially Available | >98% |
| Arylboronic Acid | Commercially Available | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | Commercially Available | >98% |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Water | In-house | Deionized |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration with respect to the starting material).
-
Degas the solution by bubbling the inert gas through the solvent for 15-20 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Amino-6-methoxy-5-arylpyridine.
Expected Yield: 75-90%
Part 2: Construction of the Pyridopyrimidinone Core
The second step involves the cyclization of the 2-aminopyridine intermediate to form the pyridopyrimidinone ring system. This can be achieved through various methods, with the use of chlorosulfonyl isocyanate followed by hydrolysis being an efficient approach.
Protocol 2: Cyclization to form the Pyridopyrimidinone
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2-Amino-6-methoxy-5-arylpyridine | From Protocol 1 | - |
| Chlorosulfonyl Isocyanate | Commercially Available | >98% |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Sodium Hydroxide (NaOH) | Commercially Available | Pellets |
Procedure:
-
Dissolve the 2-Amino-6-methoxy-5-arylpyridine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude intermediate, add a 2 M aqueous solution of sodium hydroxide and heat the mixture to 80-90 °C for 2-4 hours to effect hydrolysis and cyclization.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford the final pyridopyrimidinone product.
Expected Yield: 60-80%
Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed by a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Characteristic chemical shifts and coupling constants for the pyridopyrimidinone core and the substituted aryl group.[8][9] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation | The measured mass should be within 5 ppm of the calculated mass for the desired molecular formula.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak with a purity of >95% is desired.[12] |
Safety and Handling Precautions
-
Palladium Catalysts: Palladium catalysts are flammable solids and should be handled in a well-ventilated fume hood.[13][14][15] Avoid inhalation of dust. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Phosphine Ligands: Many phosphine ligands are air- and moisture-sensitive and can be toxic.[16] They should be handled under an inert atmosphere (glovebox or Schlenk line).
-
Chlorosulfonyl Isocyanate: This reagent is highly reactive and corrosive. It should be handled with extreme care in a fume hood, and appropriate PPE should be worn. It reacts violently with water.
-
Solvents: Anhydrous solvents should be handled under an inert atmosphere. Dichloromethane and 1,4-dioxane are hazardous and should be used in a well-ventilated area.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a novel class of PI3K/mTOR dual inhibitors based on a pyridopyrimidinone scaffold. The described synthetic route is efficient and modular, allowing for the generation of diverse analogues for further biological evaluation. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize and characterize these promising anti-cancer agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties | Semantic Scholar [semanticscholar.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. neuroquantology.com [neuroquantology.com]
- 6. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of the Amino Group of 5-Bromo-6-methoxypyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of key synthetic strategies for the derivatization of the 2-amino group of 5-Bromo-6-methoxypyridin-2-amine, a versatile building block in medicinal chemistry. We present detailed, field-proven protocols for essential transformations including N-acylation, N-sulfonylation, and N-alkylation. Each protocol is accompanied by an explanation of the underlying chemical principles, representative data, and a visual workflow diagram to ensure experimental success. This document is designed to empower researchers to efficiently generate diverse libraries of novel compounds for drug discovery and lead optimization programs.
Introduction
This compound is a strategically important scaffold in the synthesis of biologically active molecules. The pyridine core, a privileged structure in numerous pharmaceuticals, is decorated with three key functional groups: a bromine atom, an amino group, and a methoxy group. This arrangement offers multiple handles for chemical modification, allowing for the systematic exploration of chemical space.
The derivatization of the 2-amino group is a particularly powerful strategy for modulating the physicochemical and pharmacological properties of the resulting compounds. The introduction of various substituents can influence factors such as solubility, metabolic stability, protein binding, and overall biological activity. This application note serves as a practical guide to the most common and effective methods for derivatizing this amino group.
Core Derivatization Strategies: An Overview
The nucleophilic character of the primary amino group in this compound allows for a range of derivatization reactions. The most prevalent and impactful of these are:
-
N-Acylation: The formation of a stable amide bond through reaction with an acylating agent.
-
N-Sulfonylation: The creation of a sulfonamide linkage, a common pharmacophore in many drug classes.
-
N-Alkylation: The introduction of alkyl or aryl-alkyl groups to generate secondary or tertiary amines.
The choice of derivatization method is dictated by the specific objectives of the synthetic campaign, such as the desire to introduce a particular pharmacophoric element or to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
I. N-Acylation: Synthesis of N-(5-Bromo-6-methoxypyridin-2-yl)amides
The conversion of the 2-amino group to an amide is a robust and highly versatile transformation. The resulting N-acyl derivatives often exhibit altered basicity and can introduce key binding interactions with biological targets.[1]
Reaction Principle: The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl of an acylating agent, such as an acid chloride or anhydride. A base is typically employed to scavenge the acidic byproduct.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq.) and stir for 5 minutes.
-
Add the acylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Acylation Reactions
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl chloride | N-(5-Bromo-6-methoxypyridin-2-yl)acetamide | 85-95 |
| Benzoyl chloride | N-(5-Bromo-6-methoxypyridin-2-yl)benzamide | 80-90 |
| Cyclopropanecarbonyl chloride | N-(5-Bromo-6-methoxypyridin-2-yl)cyclopropanecarboxamide | 82-93 |
Visualization of Acylation Workflow
Caption: A streamlined workflow for the N-acylation of this compound.
II. N-Sulfonylation: Synthesis of N-(5-Bromo-6-methoxypyridin-2-yl)sulfonamides
The sulfonamide functional group is a key feature in a multitude of marketed drugs. Its introduction can significantly impact a molecule's acidity, solubility, and ability to form hydrogen bonds.
Reaction Principle: The amino group of this compound acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often used as both the base and the solvent for this transformation.
Experimental Protocol: General Procedure for N-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.2 eq.)
-
Anhydrous Pyridine
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine and cool to 0 °C.
-
Slowly add the sulfonyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice water and acidify to pH 2-3 with 0.5 M HCl.
-
Extract the aqueous layer with EtOAc (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or silica gel column chromatography.
Data Presentation: Representative Sulfonylation Reactions
| Sulfonylating Agent | Product | Typical Yield (%) |
| Benzenesulfonyl chloride | N-(5-Bromo-6-methoxypyridin-2-yl)benzenesulfonamide | 75-85 |
| p-Toluenesulfonyl chloride | N-(5-Bromo-6-methoxypyridin-2-yl)-4-methylbenzenesulfonamide | 78-88 |
| Methanesulfonyl chloride | N-(5-Bromo-6-methoxypyridin-2-yl)methanesulfonamide | 70-80 |
Visualization of Sulfonylation Workflow
References
Application Notes and Protocols for C-N Bond Formation with 5-Bromo-6-methoxypyridin-2-amine
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The targeted functionalization of this core structure is paramount for developing novel molecular entities. 5-Bromo-6-methoxypyridin-2-amine is a key building block, offering a reactive handle—the C5-bromine atom—for strategic C-N bond formation. This guide provides an in-depth analysis of the reaction conditions and detailed protocols for coupling primary and secondary amines to this substrate, with a focus on palladium- and copper-catalyzed methodologies. We will explore the causality behind experimental choices, addressing the specific electronic and steric challenges posed by this electron-rich, potentially chelating substrate.
PART 1: Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in cross-coupling reactions is governed by a confluence of factors:
-
The C-Br Bond: The carbon-bromine bond is weaker than a corresponding C-Cl bond, facilitating the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cycles. This generally allows for milder reaction conditions compared to chloro-analogs.
-
Electron-Donating Groups: The pyridine ring is intrinsically electron-deficient. However, the presence of two powerful electron-donating groups—the C2-amino (-NH₂) and C6-methoxy (-OCH₃) groups—enriches the ring system with electron density. This can make the oxidative addition of a Pd(0) catalyst more challenging, often necessitating the use of highly active, electron-rich phosphine ligands to drive the catalytic cycle forward.
-
The "2-Pyridyl Problem": The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the transition metal center (e.g., palladium), potentially leading to catalyst inhibition or the formation of inactive complexes. This is a well-documented challenge in the cross-coupling of pyridine-containing substrates.
-
Chelation Potential: The C2-amino group is positioned ortho to the pyridine nitrogen, creating a potential bidentate chelation site. This can sequester the metal catalyst, hindering its ability to participate in the desired catalytic cycle. The choice of ligand is therefore critical to modulate the catalyst's coordination sphere and prevent catalyst deactivation.[1][2]
PART 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds and is highly applicable to this substrate.[3][4] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Mechanism and Rationale
The success of the Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Ligand Selection (Critical): For electron-rich and potentially coordinating substrates like this compound, the ligand must be both bulky and electron-rich.
-
Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): These are often the ligands of choice.[1] Their steric bulk promotes the final, product-forming reductive elimination step and prevents the formation of inactive catalyst dimers. Their electron-donating nature increases electron density on the palladium center, facilitating the challenging oxidative addition step into the electron-rich pyridine ring.[5][6]
-
Bidentate Ligands (e.g., Xantphos, BINAP): These ligands can be particularly effective in preventing catalyst deactivation by pyridine substrates. Their "bite angle" and strong chelation can create a more stable and active catalytic complex.[4][7]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate.
-
Sodium tert-butoxide (NaOt-Bu): A very strong and common base, highly effective but can be intolerant of base-sensitive functional groups on the coupling partner.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Milder inorganic bases that are often better tolerated and can be highly effective, particularly with biarylphosphine ligands. The choice of base can significantly influence the reaction outcome and should be screened.[5]
-
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene, 1,4-dioxane, and THF are most common. It is crucial to degas the solvent to remove oxygen, which can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.
Data Presentation: Recommended Starting Conditions
The following table outlines recommended starting conditions for the Buchwald-Hartwig amination of this compound based on successful protocols for structurally analogous 2-amino-bromopyridine substrates.[1][8]
| Amine Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Primary/Secondary Alkylamine | Pd₂(dba)₃ (1-2) | XPhos or RuPhos (2-4) | NaOt-Bu (1.5) | Toluene | 80-110 | 4-12 | Good to Excellent |
| Aryl Amine (Aniline) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-110 | 12-24 | Good to Excellent |
| Volatile Secondary Amine | Pd(OAc)₂ (2) | dppp (4) | NaOt-Bu (1.4) | Toluene | 80-100 | 12-18 | Good |
| Primary Amine (hindered) | BrettPhos Precatalyst (2) | - | LiHMDS (2.0) | THF | 70-80 | 12-24 | Moderate to Good |
Note: Yields are estimates based on analogous systems and will require optimization for the specific substrate and amine.
Detailed Experimental Protocol: Coupling with Aniline
This protocol provides a robust starting point for coupling an aryl amine to this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-Dioxane
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 203 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) via syringe, followed by aniline (112 mg, 1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl-6-methoxypyridin-2-amine product.
PART 3: Copper-Catalyzed C-N Coupling Alternatives
While palladium catalysis is powerful, copper-catalyzed methods offer complementary and sometimes advantageous routes, often being more economical and less sensitive to air.[9]
Ullmann Condensation
The Ullmann reaction is the classic copper-promoted C-N coupling.[10] Traditional conditions are harsh (high temperatures, stoichiometric copper), but modern protocols utilize ligands to enable milder, catalytic transformations.
Rationale for Use:
-
Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium catalysts.
-
Alternative Selectivity: In complex molecules, copper and palladium catalysts can sometimes offer different chemoselectivity.
-
Ligand Systems: Simple, inexpensive ligands like 1,10-phenanthroline or various amino acids and N,O-bidentate ligands can be effective.[11]
A typical modern Ullmann protocol would involve heating the bromopyridine substrate and amine with a catalytic amount of a Cu(I) source (e.g., CuI) and a ligand in a polar aprotic solvent like DMF or NMP with a base like K₂CO₃ or K₃PO₄.[12]
Chan-Lam Coupling
The Chan-Lam coupling is a versatile copper-catalyzed reaction that typically couples an amine with an arylboronic acid.[13] While the standard reaction involves an aryl halide coupling partner for the Buchwald-Hartwig reaction, the Chan-Lam reaction uses a different electrophile, which can be useful if the corresponding boronic acid of the target molecule is more readily available. The reaction is often run open to the air at room temperature.[14][15]
Mechanism and Rationale: The mechanism is complex but is thought to involve a Cu(II)/Cu(III) cycle.[16] Its primary advantage is operational simplicity.
Caption: Simplified catalytic cycle for the Chan-Lam coupling.
PART 4: Troubleshooting and Workflow Optimization
Achieving high yields requires careful optimization and troubleshooting. The following workflow provides a logical approach to developing a successful protocol.
Caption: A decision-tree workflow for optimizing C-N coupling reactions.
Common Issues & Solutions:
-
No or Low Conversion:
-
Cause: Inactive catalyst. The Pd(0) or phosphine ligand may have oxidized, or the pyridine substrate is inhibiting the catalyst.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Screen a different class of ligand (e.g., switch from a monodentate biarylphosphine to a bidentate ligand like Xantphos). Increase temperature.
-
-
Hydrodehalogenation (Br replaced by H):
-
Cause: A common side reaction, often favored at higher temperatures or with certain base/ligand combinations.
-
Solution: Lower the reaction temperature. Switch to a milder base (e.g., from NaOt-Bu to K₃PO₄).
-
-
Poor Yields with Primary Amines:
-
Cause: Double arylation can occur. The 2-amino group on the starting material might also compete as a nucleophile, leading to homocoupling byproducts.
-
Solution: While protection of the 2-amino group (e.g., as an acetamide) is an option, it adds steps. A better approach is to use highly active, sterically hindered ligands (like BrettPhos) that favor coupling with the intended amine partner over potential side reactions.[1]
-
Conclusion
The C-N functionalization of this compound is a highly achievable but nuanced transformation. Success relies on a rational approach to catalyst and reagent selection, grounded in an understanding of the substrate's unique electronic properties and potential for catalyst inhibition. The palladium-catalyzed Buchwald-Hartwig amination, employing bulky, electron-rich biarylphosphine ligands, represents the most robust and versatile method. However, modern copper-catalyzed Ullmann and Chan-Lam couplings provide valuable, cost-effective alternatives. The protocols and troubleshooting guides presented here offer a comprehensive framework for researchers to successfully synthesize novel 2,5,6-trisubstituted pyridine derivatives, paving the way for new discoveries in drug development and materials science.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. books.rsc.org [books.rsc.org]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
The Strategic Utility of 5-Bromo-6-methoxypyridin-2-amine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemical Design
The pyridine ring is a cornerstone in the development of high-efficacy agrochemicals, featuring in a multitude of commercial herbicides, fungicides, and insecticides.[1][2] Its presence is often critical for biological activity, offering a versatile scaffold that can be strategically modified to optimize potency, selectivity, and environmental profile. Within the vast library of pyridine-based building blocks, 5-Bromo-6-methoxypyridin-2-amine stands out as a particularly valuable intermediate for the synthesis of next-generation crop protection agents.
This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the chemical logic behind its utility, present detailed protocols for its derivatization, and discuss the structure-activity relationships that guide the design of novel, potent agrochemicals.
Core Attributes of this compound as a Synthon
The utility of this compound in agrochemical synthesis is rooted in its distinct structural features:
-
The 5-Bromo Substituent: The bromine atom at the 5-position is a key functional handle for modern synthetic chemistry. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][3] These reactions are foundational in contemporary agrochemical research, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds to assemble complex molecular architectures.[4] The C-Br bond is weaker than a C-Cl bond, making 5-bromo-pyridines generally more reactive and allowing for milder reaction conditions compared to their chloro-analogues.[5]
-
The 2-Amino Group: The primary amine at the 2-position offers a versatile site for modification. It can be readily acylated, alkylated, or transformed into other functional groups, providing a straightforward avenue to explore structure-activity relationships and modulate the physicochemical properties of the final molecule.
-
The 6-Methoxy Group: The methoxy group at the 6-position influences the electronic properties of the pyridine ring. As an electron-donating group, it can impact the reactivity of the other positions on the ring and play a role in the binding of the final agrochemical to its biological target.
The combination of these three functional groups on a single pyridine core makes this compound a highly adaptable and powerful building block for creating diverse libraries of candidate agrochemicals.
Application in the Synthesis of Pyridine-Based Fungicides
One of the most significant applications of pyridine-containing building blocks is in the development of fungicides, particularly those that act as Succinate Dehydrogenase Inhibitors (SDHIs).[6] SDHIs are a crucial class of fungicides that target the mitochondrial respiratory chain in fungi. The following section provides a representative protocol for the synthesis of a novel pyridinyl-pyrazole fungicide scaffold, analogous to known SDHIs, using this compound as the starting material.
Workflow for the Synthesis of a Novel Pyridinyl-Pyrazole Fungicide
Caption: Synthetic workflow for a novel fungicide.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic pyrazole boronic acid.
Materials:
-
This compound (1.0 eq)
-
Substituted Pyrazole-4-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired pyrazole-4-boronic acid (1.2 mmol), and Potassium Carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 90°C and stir for 12 hours, or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting material.[6]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-methoxy-5-(1H-pyrazol-4-yl)pyridin-2-amine.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, particularly with bromo-pyridines.[6]
-
Base: Potassium carbonate is a mild and effective base for this transformation, facilitating the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents. Degassing is crucial to prevent the oxidation of the palladium(0) catalyst.
Quantitative Data (Expected)
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (post-chromatography) | >95% |
| Appearance | Off-white to pale yellow solid |
Structure-Activity Relationship (SAR) Insights
The development of potent agrochemicals is an iterative process of synthesis and biological testing. The SAR provides crucial insights into how different parts of the molecule contribute to its activity. For the pyridinyl-pyrazole scaffold, the following general SAR principles can be considered:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact fungicidal activity. Electron-withdrawing groups, such as trifluoromethyl, are often found in potent SDHI fungicides.
-
Modification of the Pyridine Core: While this guide focuses on the 6-methoxy derivative, exploring other substituents at this position can modulate the electronic properties and steric profile of the molecule, potentially leading to improved activity or selectivity.
-
The Amide Linker: In many SDHI fungicides, the amino group of the pyridine ring is acylated to form an amide linkage. The nature of the acyl group is critical for binding to the target enzyme.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The hypothetical fungicide synthesized in the protocol is designed to act as a Succinate Dehydrogenase Inhibitor (SDHI). This enzyme, also known as complex II in the mitochondrial respiratory chain, plays a vital role in fungal cellular respiration.
Caption: Mechanism of SDHI fungicides.
By binding to and inhibiting succinate dehydrogenase, the fungicide disrupts the electron transport chain, leading to a cessation of ATP production and ultimately, fungal cell death.[1]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic combination of a reactive bromine atom, a modifiable amino group, and an electronically influential methoxy group provides chemists with a powerful tool for the creation of novel and effective crop protection solutions. The application of palladium-catalyzed cross-coupling reactions, as demonstrated in the representative protocol, allows for the efficient construction of complex molecular scaffolds with the potential for high biological activity. As the demand for new and improved agrochemicals continues to grow, the importance of key intermediates like this compound in the discovery and development pipeline is set to increase.
References
- 1. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Buchwald-Hartwig Amination for 5-Bromo-6-methoxypyridin-2-amine
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions effectively.
Introduction: The Challenge of a Substituted Pyridine
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1] However, the successful application of this reaction to a substrate like this compound requires careful consideration of its unique electronic and structural features. The presence of a pyridine nitrogen, a primary amino group at the 2-position, and an electron-donating methoxy group at the 6-position can present challenges such as catalyst inhibition and altered reactivity. This guide will address these specific issues head-on.
Troubleshooting Guide: From Low Yield to No Reaction
This section is structured in a question-and-answer format to address common problems encountered during the Buchwald-Hartwig amination of this compound.
Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I address them?
Answer:
Low or no conversion in the Buchwald-Hartwig amination of this substrate can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.
1. Catalyst Inhibition by the 2-Amino Group: The lone pair of electrons on the nitrogen of the 2-amino group of your starting material can coordinate to the palladium center, leading to catalyst inhibition. This is a common issue with aminopyridine substrates.
-
Solution:
-
Protect the 2-Amino Group: While adding extra steps, protecting the 2-amino group as a carbamate (e.g., Boc) or another suitable protecting group can prevent its coordination to the palladium catalyst. This is often the most robust solution.
-
Use of Specialized Ligands: Certain bulky, electron-rich phosphine ligands are designed to create a sterically hindered environment around the palladium center, which can disfavor the binding of the 2-amino group. Ligands like XPhos , RuPhos , and BrettPhos are excellent starting points.[2]
-
2. Inactive Catalyst Species: The active Pd(0) catalyst can be sensitive to air and moisture. Improper handling or the use of non-anhydrous reagents and solvents can lead to the formation of inactive palladium oxides.
-
Solution:
-
Ensure Rigorous Inert Conditions: All reactions should be set up under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox.[3]
-
Use Anhydrous Reagents and Solvents: Solvents should be freshly dried and degassed. Reagents should be stored in a desiccator.
-
Employ Palladium Pre-catalysts: Using air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent generation of the active Pd(0) species in situ.
-
3. Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for a successful reaction. For an electron-rich substrate like this compound, the ligand must facilitate both the oxidative addition and the reductive elimination steps.
-
Solution:
4. Inappropriate Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. A base that is too weak may not efficiently deprotonate the amine coupling partner, while a base that is too strong could lead to side reactions or degradation of the starting materials.
-
Solution:
-
Match the Base to the Amine's pKa: For primary and secondary aliphatic amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often effective.[1] For more sensitive substrates or less nucleophilic amines (e.g., anilines), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, often requiring higher reaction temperatures.[5]
-
Question 2: My reaction is producing a significant amount of a de-brominated side product. How can I minimize this?
Answer:
The formation of 6-methoxypyridin-2-amine (hydrodehalogenation) is a common side reaction in Buchwald-Hartwig aminations.[6] This typically occurs via two main pathways:
-
Direct Reduction of the Aryl Halide: This can happen if the active Pd(0) catalyst reacts with a source of hydride, which can be generated from the solvent or the amine.
-
β-Hydride Elimination: After the formation of the palladium-amido complex, if the amine has a β-hydrogen, it can be eliminated to form an imine and a palladium-hydride species, which then reductively eliminates to give the de-brominated product.[7]
Solutions to Minimize De-bromination:
-
Optimize the Ligand: Bulky, electron-rich ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, thus outcompeting the undesired β-hydride elimination. Ligands like RuPhos and BrettPhos are known to be effective in minimizing this side reaction.[2]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. If the desired reaction proceeds at a reasonable rate at a lower temperature, this can help to reduce the formation of byproducts.
-
Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. It is worth screening different bases to find one that minimizes this side reaction.
-
Use a Palladium Pre-catalyst: Pre-catalysts can sometimes lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ from sources like Pd(OAc)₂.
Frequently Asked Questions (FAQs)
What is the optimal catalyst and ligand combination for the amination of this compound?
There is no single "best" combination, as the optimal choice is highly dependent on the specific amine coupling partner. However, for electron-rich and potentially coordinating substrates like this, a good starting point is a palladium pre-catalyst paired with a bulky, electron-rich biaryl monophosphine ligand.
| Catalyst/Pre-catalyst | Recommended Ligands | Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | These ligands are sterically demanding and electron-rich, which can help to prevent catalyst inhibition by the 2-amino group and promote the desired reductive elimination step.[2] |
| XPhos Pd G3/G4 | (None required) | These are air-stable pre-catalysts that consistently generate the active catalytic species. They are often a good choice for challenging substrates. |
Which solvent should I use for this reaction?
Anhydrous and degassed aprotic solvents are essential.
| Solvent | Advantages | Disadvantages |
| Toluene | Commonly used, good balance of polarity and boiling point. | |
| 1,4-Dioxane | Often a good solvent for Buchwald-Hartwig reactions. | Considered a solvent of concern due to safety and environmental impact. |
| t-BuOH | Can be beneficial in some cases, particularly with weaker bases. | Can participate in side reactions if not carefully controlled. |
| THF | Lower boiling point, may require a sealed tube for higher temperatures. |
Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine, as they can inhibit the palladium catalyst.[5]
What is the recommended reaction temperature?
Typical reaction temperatures for Buchwald-Hartwig aminations range from 80-110 °C.[5] However, for your specific substrate, it is advisable to start at the lower end of this range (e.g., 80 °C) and gradually increase the temperature if the reaction is sluggish. Higher temperatures can sometimes lead to increased side product formation.
How can I monitor the progress of my reaction?
The reaction progress can be conveniently monitored by taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the conversion and can help to identify any side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products.
Experimental Protocols
General Protocol for Small-Scale Reaction Screening
This protocol is a starting point and should be optimized for each specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, palladium pre-catalyst, and base to the reaction vial.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the vial, followed by the amine.
-
Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Buchwald-Hartwig Catalytic Cycle
Caption: The Buchwald-Hartwig catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of 5-Bromo-6-methoxypyridin-2-amine Derivatives
Welcome to the technical support center for the purification of 5-Bromo-6-methoxypyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we will address specific issues in a question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower you in your experimental work.
I. Troubleshooting Guides
This section is dedicated to resolving the most frequent and challenging issues that arise during the purification of this compound derivatives.
A. Column Chromatography Challenges
Column chromatography is a primary tool for the purification of these compounds, yet it is not without its difficulties.
Question 1: I'm observing significant peak tailing during silica gel chromatography of my this compound derivative. What is the cause and how can I resolve this?
Answer: Peak tailing is a common issue when purifying pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-ideal elution profile, resulting in broad, tailing peaks.
To mitigate this, you can employ the following strategies:
-
Mobile Phase Modification: The most effective and common solution is to add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic compound and leading to sharper, more symmetrical peaks.
-
Ammonia: A mobile phase containing a small amount of ammonia, such as petroleum ether, ether, and ammonia in a 95:5:0.04 ratio, can also be effective.[1]
-
-
Use of Deactivated Silica: Consider using a deactivated silica gel, which has fewer acidic silanol groups.
-
Alternative Stationary Phases: For particularly challenging separations, alumina (basic or neutral) can be a good alternative to silica gel.
Question 2: I am struggling to separate my desired this compound from a closely related impurity. How can I improve the resolution?
Answer: Achieving good resolution between structurally similar compounds, such as positional isomers or over-brominated byproducts, requires careful optimization of your chromatographic conditions.
-
Optimize the Mobile Phase: The polarity of the eluent is critical. Start with a low-polarity mobile phase and gradually increase it. For fine-tuning, consider using a three-component solvent system to modulate selectivity.
-
Column Dimensions: A longer and narrower column generally provides better resolution than a short and wide one.[1]
-
Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can enhance separation.[1]
-
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the stationary phase. Dry loading the sample onto a small amount of silica gel before adding it to the column is highly recommended for better band sharpness.[2]
Workflow for Optimizing Column Chromatography
Caption: A decision-making workflow for optimizing column chromatography purification.
B. Recrystallization Difficulties
Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.
Question 3: I am having trouble finding a suitable solvent for the recrystallization of my this compound derivative. What is a good starting point?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyridine derivatives, a good starting point is to screen polar protic and aprotic solvents.
-
Single Solvent Systems: Ethanol, isopropanol, and acetonitrile are often good choices for recrystallizing aminopyridines.[3] Benzene has also been reported as a recrystallization solvent for 2-amino-5-bromopyridine.[4][5]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common combinations include:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, water, ethyl acetate, hexane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the mixture gently. If the solid dissolves, it is a potential candidate for single-solvent recrystallization.
-
For solvents in which the compound is highly soluble at room temperature, consider them as the "good" solvent in a mixed-solvent system. Add a "poor" solvent dropwise to the solution at room temperature until turbidity is observed.
Question 4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Do not place it directly in an ice bath.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution-air interface can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure solid, adding a seed crystal to the cooled solution can initiate crystallization.
-
Solvent System Modification: Oiling out can also be an indication that the solvent system is not ideal. Try a different solvent or adjust the ratio of your mixed-solvent system.
C. Impurity Identification and Removal
Understanding the potential impurities in your reaction mixture is key to developing an effective purification strategy.
Question 5: What are the most likely impurities in my this compound, which was synthesized by bromination of 6-methoxypyridin-2-amine?
Answer: The synthesis of this compound via bromination of 6-methoxypyridin-2-amine can lead to several impurities.
| Impurity | Origin | Identification |
| 3,5-Dibromo-6-methoxypyridin-2-amine | Over-bromination of the starting material or product. | A peak in the mass spectrum corresponding to the addition of a second bromine atom. Look for the characteristic isotopic pattern of two bromine atoms. |
| Unreacted 6-methoxypyridin-2-amine | Incomplete reaction. | A spot on the TLC with a different Rf value than the product. A peak in the mass spectrum corresponding to the starting material. |
| Positional Isomers | Non-selective bromination. | May be difficult to distinguish by TLC alone. HPLC or NMR spectroscopy would be required for confirmation. |
Question 6: How can I remove unreacted starting material and over-brominated byproducts?
Answer: A combination of techniques is often most effective.
-
Acid-Base Extraction: This is a highly effective method for removing non-basic impurities from your basic aminopyridine product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your aminopyridine product and any basic impurities will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.[6]
-
Column Chromatography: As discussed previously, column chromatography is excellent for separating compounds with different polarities. The over-brominated product is typically less polar than the mono-brominated product and will elute first.
-
Recrystallization: If there is a significant difference in solubility between your product and the impurities, recrystallization can be a very effective final purification step.
Decision Tree for Purification Strategy
Caption: A recommended workflow for the multi-step purification of this compound derivatives.
II. Frequently Asked Questions (FAQs)
Q1: Can the methoxy group be cleaved during purification?
A1: The methoxy group on the pyridine ring is generally stable under standard purification conditions. However, prolonged exposure to strong acids (e.g., concentrated HCl or HBr) at elevated temperatures can potentially lead to ether cleavage. It is advisable to use dilute acids for extraction and to avoid excessive heat during any acidic workup steps.
Q2: How does the methoxy group affect the chromatographic behavior of the molecule?
A2: The methoxy group is an electron-donating group, which can slightly increase the polarity of the molecule compared to an unsubstituted aminopyridine. This may result in a lower Rf value on TLC and a longer retention time on normal-phase chromatography. The presence of the methoxy group can also influence the selectivity of separation from other impurities.
Q3: What are the best TLC visualization techniques for these compounds?
A3: this compound and its derivatives are typically UV-active due to the aromatic pyridine ring, so they can be visualized under a UV lamp (254 nm). For compounds that are not UV-active or for better visualization, a variety of stains can be used. Permanganate stain is a good general-purpose stain for many functional groups. Ninhydrin stain can be used to specifically visualize primary and secondary amines.[7][8]
Q4: I'm scaling up my purification. Are there any specific challenges I should be aware of?
A4: Scaling up purification can present new challenges. For column chromatography, heat dissipation during packing and elution can become an issue. For recrystallization, achieving uniform cooling in a large vessel can be difficult and may affect crystal size and purity. It is always recommended to perform a small-scale pilot run before committing to a large-scale purification.[2][9]
Q5: Where can I find spectroscopic data for this compound to confirm the identity of my product?
A5: Spectroscopic data for this compound (CAS No. 1211533-83-3) can be found in various chemical supplier catalogs and databases.[10][11][12][13] These resources often provide access to NMR, LC-MS, and other analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. scribd.com [scribd.com]
- 9. pharmtech.com [pharmtech.com]
- 10. silicycle.com [silicycle.com]
- 11. mdpi.com [mdpi.com]
- 12. 1211533-83-3|this compound|BLD Pharm [bldpharm.com]
- 13. chemscene.com [chemscene.com]
minimizing protodebromination of 5-Bromo-6-methoxypyridin-2-amine
Welcome to the technical support center for 5-Bromo-6-methoxypyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this electron-rich heteroaromatic compound in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the undesired side reaction of protodebromination and maximize the yield of your target molecule.
Troubleshooting Guide: Minimizing Protodebromination
This section addresses specific issues you may encounter during your experiments. The primary challenge with this compound is its propensity to undergo protodebromination, where the bromine atom is replaced by a hydrogen, leading to the formation of 6-methoxypyridin-2-amine as a major byproduct.
Q1: My reaction yield is low, and I've isolated a significant amount of 6-methoxypyridin-2-amine. What is causing this, and how can I prevent it?
A1: You are observing protodebromination, a common side reaction for electron-rich aryl halides. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density on the pyridine ring, making the C-Br bond susceptible to cleavage. This side reaction can be promoted by several factors within the catalytic cycle of common cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[1][2][3]
The core issue is that a competing reaction pathway is outcompeting your desired cross-coupling. The key is to adjust your reaction conditions to favor the productive pathway (reductive elimination) over the protodebromination pathway.
Key areas to optimize:
-
Catalyst and Ligand Selection: The choice of ligand is critical. While bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are excellent for promoting oxidative addition, some studies have shown that excessively bulky ligands can paradoxically promote protodeboronation (a mechanistically related side-reaction involving the boronic acid partner) and can be implicated in protodehalogenation.[4][5][6][7] This may be due to the formation of unstable intermediates that are more susceptible to protonolysis.
-
Recommendation: If you are using a very bulky ligand (e.g., SPhos, XPhos), consider switching to a slightly less sterically hindered but still electron-rich ligand (e.g., P(t-Bu)₃, RuPhos, or even PPh₃ in some cases). The goal is to find a ligand that accelerates reductive elimination faster than the protodebromination side reaction occurs.
-
-
Base Selection: The base plays a crucial role. Strong bases can accelerate the decomposition of the coupling partner (especially boronic acids in Suzuki reactions) and may facilitate protodebromination.[7] The presence of water, often in conjunction with the base (e.g., hydrated K₃PO₄ or aqueous K₂CO₃), provides a ready source of protons for the undesired reaction.
-
Recommendation: Use a weaker, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄ or alkoxides (e.g., NaOtBu), especially if you are observing significant protodebromination. Ensure the base is anhydrous if possible.
-
-
Solvent and Temperature: The reaction solvent and temperature dictate the solubility of reagents and the stability of catalytic intermediates.
-
Recommendation: Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF. Avoid protic solvents like alcohols, which can be a direct source of protons. Running the reaction at the lowest possible temperature that still allows for efficient catalytic turnover can help minimize side reactions. Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring (TLC or LC-MS).
-
Q2: I'm performing a Suzuki-Miyaura coupling, and my boronic acid seems to be decomposing before it can couple. Is this related to the protodebromination of my aryl bromide?
To address this, you can:
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronate esters are generally more stable than their corresponding boronic acids and can help suppress protodeboronation by providing a "slow release" of the active boronic acid.[8]
-
Use an Excess of the Boronic Acid: While not ideal from an atom economy standpoint, using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can compensate for some decomposition and increase the rate of transmetalation.
-
Optimize Base and Solvent: As mentioned in A1, use an anhydrous solvent and a carefully chosen base to preserve the integrity of the boronic acid.
Visualizing the Competing Reaction Pathway
The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, highlighting where the undesired protodebromination pathway diverges.
Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to protodebromination?
A1: The susceptibility arises from its electronic properties. The pyridine ring is generally considered electron-deficient. However, the presence of two strong electron-donating groups (EDGs), the amino group at position 2 and the methoxy group at position 6, significantly increases the electron density of the aromatic system. This increased electron density facilitates the oxidative addition step with the Pd(0) catalyst but can also weaken the C-Br bond and stabilize intermediates that are prone to protonolysis (cleavage by a proton).
Q2: What are the best starting conditions for a generic cross-coupling reaction (e.g., Suzuki) with this substrate?
A2: A good starting point is to use conditions known to be mild and effective for electron-rich heteroaryl halides. Below is a table summarizing recommended starting parameters.
| Parameter | Recommended Starting Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, reliable sources of Pd(0). |
| Ligand | P(t-Bu)₃ (2-4 mol%) or RuPhos (2-4 mol%) | Electron-rich, moderately bulky ligands that promote coupling without excessively favoring side reactions.[9] |
| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) | Moderately strong, non-nucleophilic bases that minimize boronic acid decomposition. |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Aprotic solvents that are generally effective for cross-coupling and do not act as proton sources. |
| Temperature | 80-100 °C | A balance between achieving a reasonable reaction rate and minimizing thermal decomposition and side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |
Q3: Can I use other cross-coupling reactions like Buchwald-Hartwig or Sonogashira with this substrate?
A3: Yes, absolutely. The same principles of minimizing protodebromination apply.
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds.[1][10] Given that the substrate is already an amine, you would typically be coupling a different amine at the bromine position. The choice of ligand and a non-nucleophilic base (e.g., NaOtBu or LHMDS) is critical. Careful temperature control is necessary.
-
Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne.[3][11][12] It often requires a copper(I) co-catalyst (e.g., CuI). The base is typically a liquid amine like triethylamine or diisopropylethylamine, which also serves as a solvent. The risk of protodebromination is still present, and optimization of the catalyst/ligand system is key.[13][14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
RuPhos (0.04 eq, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane, anhydrous
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and RuPhos ligand and add them to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated side product (6-methoxypyridin-2-amine).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common issues.
Caption: A logical guide for troubleshooting common reaction issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
solvent effects on the reactivity of 5-Bromo-6-methoxypyridin-2-amine
Technical Support Center: 5-Bromo-6-methoxypyridin-2-amine
Introduction: this compound is a highly functionalized heterocyclic building block, pivotal in the synthesis of advanced pharmaceutical agents and novel materials. Its reactivity is dominated by the C-Br bond, which is amenable to palladium-catalyzed cross-coupling, and the electron-rich pyridine core. However, researchers frequently encounter challenges where reaction outcomes are unexpectedly sensitive to the chosen solvent system. This guide provides in-depth, field-proven insights into the role of solvents in modulating the reactivity of this substrate. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the laboratory.
Section 1: General Principles of Solvent Selection
Before troubleshooting specific reactions, it's crucial to understand the fundamental ways a solvent influences the chemical environment.
FAQ 1.1: Beyond solubility, why is solvent choice so critical for this substrate?
Answer: While ensuring all reagents are in solution is the primary function, the solvent's role is far more intricate, particularly in palladium-catalyzed reactions. The solvent shell actively participates in the reaction by:
-
Stabilizing Catalytic Species: The solvent can coordinate to the palladium center, influencing its stability and reactivity. For instance, coordinating solvents can compete with ligands, while polar solvents can stabilize charged intermediates or transition states.[1]
-
Modulating Base Efficacy: The effectiveness of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) is highly dependent on their dissociation and availability, which is governed by the solvent.
-
Influencing Reaction Pathways: As we will see in the troubleshooting sections, changing from a nonpolar to a polar aprotic solvent can alter the nature of the active catalyst, sometimes leading to a complete switch in chemoselectivity.[2][3]
-
Controlling Side Reactions: Solvents can promote or suppress side reactions like protodebromination (loss of bromine) or catalyst decomposition.
Table 1: Properties of Common Solvents in Cross-Coupling Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Key Considerations |
| Toluene | 2.4 | 111 | Nonpolar Aprotic | Standard for many Pd-catalysis; good for high temperatures; poor solubility for salts. |
| 1,4-Dioxane | 2.2 | 101 | Nonpolar Aprotic | Excellent solvent for a wide range of organics; often used with water. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar Aprotic | Good general solvent; lower boiling point limits reaction temperature. |
| Acetonitrile (MeCN) | 36.6 | 82 | Polar Aprotic | Highly polar; can influence catalyst speciation and selectivity.[3][4] |
| N,N-Dimethylformamide (DMF) | 38.2 | 153 | Polar Aprotic | Highly polar; excellent for dissolving salts; can decompose at high temperatures.[1] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Polar Aprotic | Very high polarity; can accelerate SNAr reactions; difficult to remove. |
| Ethanol (EtOH) / Water (H₂O) | 25.3 / 80.1 | 78 / 100 | Protic | Often used as co-solvents in Suzuki reactions to dissolve boronic acids and bases. |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C(5)-Br bond is the primary reactive site for building molecular complexity. However, achieving high yields and purity is highly dependent on a well-chosen solvent system.
Suzuki-Miyaura Coupling
This is one of the most common reactions performed on this substrate.
Answer: Absolutely. A stalled Suzuki reaction is frequently a solvent-related issue. The classic problem is poor solubility and activation of the base or boronic acid.
-
The Challenge: this compound and the arylboronic acid may dissolve in a nonpolar solvent like toluene, but the inorganic base (e.g., Na₂CO₃, K₂CO₃) will not. This creates a heterogeneous mixture where the reaction can only occur at the interface, leading to slow rates.
-
Troubleshooting Protocol:
-
Introduce a Protic Co-solvent: The most common solution is to use a biphasic solvent system. A mixture of Toluene/Ethanol/Water (e.g., 4:1:1) or 1,4-Dioxane/Water (e.g., 4:1) is highly effective.[5] The water and/or ethanol dissolves the inorganic base and the boronic acid salt, making them available to participate in the catalytic cycle.
-
Consider a Homogeneous Polar System: Solvents like DMF can dissolve all components, creating a homogeneous reaction. This can sometimes increase the reaction rate, but be aware that DMF can also lead to different side products or catalyst decomposition at high temperatures.[1]
-
Evaluate the Base-Solvent Pairing: If using a strong, soluble organic base is an option, a simpler aprotic solvent like THF or Dioxane may suffice.
-
The solvent influences nearly every step of this cycle, from ligand exchange to the crucial transmetalation step.
Caption: The Suzuki catalytic cycle. Solvents are critical for base and boronic acid activation.
Answer: Protodebromination is a common side reaction that competes with the desired cross-coupling. It occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.
-
Causality: While protic co-solvents (water, ethanol) are necessary to activate the base, they are also proton sources. If the transmetalation step is slow, the aryl-palladium intermediate has more time to react with the solvent.
-
Troubleshooting Strategies:
-
Minimize Water Content: Use the minimum amount of water or ethanol required for solubility. Sometimes, switching to a system like Dioxane with CsF as the base can work under nearly anhydrous conditions.
-
Use a Less Coordinating Solvent: Highly coordinating solvents like DMF or MeCN can sometimes stabilize the palladium intermediate in a way that disfavors transmetalation, giving more time for side reactions. Switching to a less coordinating solvent like Toluene or THF may favor the productive pathway.
-
Increase Reagent Concentration: Operating at a higher concentration can favor the bimolecular transmetalation step over the competing unimolecular decomposition or reaction with solvent.
-
Buchwald-Hartwig Amination
Coupling an amine at the C-5 position is another key transformation.
Answer: The Buchwald-Hartwig reaction is highly sensitive to the solvent's ability to support the catalytic cycle without deactivating the catalyst.
-
Standard Recommendations: Non-polar, aprotic solvents are the most common and reliable choices.[6]
-
Toluene: Often the first choice. Its high boiling point allows for a wide temperature range.
-
1,4-Dioxane: Another excellent choice, particularly good at dissolving some of the bulkier phosphine ligands and their palladium complexes.
-
t-Butanol (as co-solvent): When using sodium tert-butoxide (NaOtBu) as the base, adding some t-butanol can be beneficial. However, for your specific substrate, the primary amino group could be deprotonated by NaOtBu, so a weaker base like Cs₂CO₃ is often preferred, making toluene or dioxane the primary choice.
-
-
Solvents to Avoid (Initially):
-
Protic Solvents (Water, Ethanol): These can interfere with the strong bases used and protonate key intermediates.
-
Highly Coordinating Solvents (DMF, DMSO): While sometimes used in specific protocols, they can inhibit the reaction by competing for coordination sites on the palladium catalyst.[7]
-
This workflow helps diagnose common solvent-related failures.
Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig amination reactions.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling at the C-Br bond, the pyridine ring's inherent electron deficiency allows for nucleophilic aromatic substitution (SNAr) under specific conditions.
FAQ 3.1: I am attempting to displace the C-Br bond with a strong nucleophile (e.g., an alkoxide or thiol) without a catalyst, but I see no reaction. Why?
Answer: This is an issue of electronic activation. For a classical SNAr reaction to occur, the leaving group must be positioned ortho or para to a strong electron-withdrawing group.[8][9]
-
Electronic Analysis: In this compound, the bromine is at the 5-position. The pyridine nitrogen withdraws electron density most strongly from the 2, 4, and 6 positions.[10] The 5-position is significantly less activated. Furthermore, the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, further deactivating the ring towards nucleophilic attack.
-
Solvent's Role: Even the best SNAr solvent cannot overcome a lack of intrinsic electronic activation. While polar aprotic solvents like DMSO or DMF are essential for SNAr (as they stabilize the negatively charged Meisenheimer intermediate), they will not force a reaction to occur on an unactivated substrate.[8] Palladium catalysis is the correct approach for functionalizing the C-Br bond.
Diagram: Hypothetical SNAr Meisenheimer Intermediate
This diagram shows why SNAr is electronically disfavored at the C-5 position.
Caption: SNAr at C-5 is disfavored due to poor stabilization of the intermediate. (Note: A real image would depict the chemical structure with resonance forms).
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Aromatic Nucleophilic Substitution [fishersci.se]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Catalyst Inhibition in Reactions with 5-Bromo-6-methoxypyridin-2-amine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing a common yet critical challenge in modern synthesis: catalyst inhibition by the pyridine nitrogen, specifically when working with substrates like 5-Bromo-6-methoxypyridin-2-amine. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The "2-Pyridyl Problem" in Your Flask
This compound is a valuable building block, but its structure presents a classic challenge for transition-metal catalysis, particularly in widely used palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2][3] The primary issue stems from the Lewis basic lone pair of electrons on the pyridine nitrogen. This nitrogen can strongly coordinate to the palladium catalyst, forming stable, inactive complexes that effectively "poison" the catalyst and stall the desired reaction.[1][4] This phenomenon is often exacerbated by the proximity of the amino group, which can also interact with the metal center.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the problems you may be encountering at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is failing! Why am I seeing no conversion, low yield, or the formation of palladium black with my this compound substrate?
A1: The most probable culprit is catalyst inhibition by the pyridine nitrogen.
The lone pair on the pyridine nitrogen is a potent ligand for the palladium center. It can coordinate to the active Pd(0) species, creating a stable, off-cycle complex that is unable to participate in the catalytic cycle (specifically, the crucial oxidative addition step).[1][4] This sequestration of the active catalyst leads to several common observable problems:
-
Low or No Conversion: The catalytic cycle is effectively halted before it can generate a significant amount of product.
-
Reaction Stalling: The reaction may start but then plateau as the catalyst is progressively deactivated.
-
Palladium Black Formation: When the concentration of active Pd(0) in solution is too high and the catalytic cycle is slow, the species can agglomerate and precipitate as inactive palladium black.[1]
Q2: How can I confirm that pyridine inhibition is the cause of my poor results?
A2: Running systematic control experiments is key to diagnosing the problem.
Before spending significant resources on optimization, a few simple experiments can help confirm your hypothesis:
-
Run a "Positive Control": Perform the same reaction with a less challenging substrate, such as 4-bromo-3-methoxyaniline, which lacks the pyridine nitrogen. If this reaction proceeds smoothly under your current conditions, it strongly suggests the pyridine moiety is the issue.
-
Run an "Inhibition Control": To a successful reaction (like the positive control above), add a small amount of a simple pyridine derivative (e.g., 10-20 mol% of pyridine or 2,6-lutidine). If the reaction yield drops significantly, this provides direct evidence of catalyst poisoning by the pyridine motif.[5]
Q3: What are the most effective strategies to overcome this catalyst inhibition?
A3: The solution lies in strategically selecting your catalyst system—specifically the ligand—to favor the desired catalytic cycle over the deactivating coordination.
The core principle is to use a catalytic system that is sterically and electronically tuned to minimize the interaction between the palladium center and the pyridine nitrogen.
This is the most critical and widely successful strategy.[1] Bulky ligands, often referred to as "Buchwald ligands," create a sterically crowded environment around the palladium atom. This crowding physically blocks the pyridine nitrogen from accessing and binding to the metal center.[1][6]
-
Why it Works: These ligands have large "cone angles" that shield the metal.[6] Furthermore, their electron-donating nature increases the electron density on the palladium, which promotes the key steps of oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the inhibition pathway.[1][6]
-
Recommended Ligands:
Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, using a well-defined precatalyst ensures the efficient and quantitative formation of the active, monoligated L-Pd(0) species.[7][8]
-
Why it Works: Precatalysts (e.g., Buchwald G3, G4, or G6 precatalysts) are air-stable Pd(II) complexes that, upon activation with a base, cleanly generate the active catalyst.[7][9] This avoids side reactions and ensures the ligand is properly associated with the palladium, which is crucial for preventing inhibition.[8][10] Using a Pd(0) source or a precatalyst that rapidly forms the active species can minimize side reactions like homocoupling.[1]
-
Recommended Precatalysts: XPhos Pd G3, SPhos Pd G4, or tBuXPhos Pd G6. These combine the benefits of a robust precatalyst with a sterically demanding ligand.[7][9]
While ligand and precatalyst choice are paramount, the base and solvent play important supporting roles.[1][11][12]
-
Base Selection: A strong, non-coordinating base is often preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for Buchwald-Hartwig aminations. For Suzuki couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are standard choices.[2][4] The base's role is to facilitate the deprotonation of the amine (in amination) or the transmetalation step (in Suzuki coupling) without competing for coordination sites on the palladium.[2]
-
Solvent Selection: Aprotic, non-polar, or weakly coordinating solvents are generally best. Toluene, dioxane, and THF are common choices.[4][11] These solvents are less likely to interfere with the catalyst system compared to highly polar, coordinating solvents like DMF or DMSO.
Visualizing the Problem and Solution
To better understand the dynamics at play, the following diagrams illustrate the catalytic cycle, the inhibition pathway, and a logical troubleshooting workflow.
Caption: The desired catalytic cycle vs. the pyridine inhibition off-cycle pathway.
Caption: A decision-making workflow for troubleshooting challenging pyridine couplings.
Starting Protocols & Data
While every reaction requires optimization, the following protocol and data table provide a robust and validated starting point for a Buchwald-Hartwig amination reaction.
Recommended Starting Protocol: Buchwald-Hartwig Amination
This protocol is designed to minimize inhibition from the outset.
Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%) and the Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).
-
Add This compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Evacuate and backfill the vessel with inert gas (repeat three times).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.1 M solution) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and proceed with a standard aqueous workup and purification by column chromatography.[4]
Comparative Data: Catalyst System Performance
The following table summarizes typical outcomes for the coupling of a generic aryl bromide with a challenging aminopyridine substrate, illustrating the dramatic impact of ligand and catalyst choice.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Poor / Inhibited | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 110 | 24 | <10% |
| Improved | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 12 | 60-75% |
| Recommended | XPhos Pd G3 (2) | (Pre-associated) | NaOt-Bu | Dioxane | 100 | 4-8 | >90% |
| Recommended | SPhos Pd G4 (2) | (Pre-associated) | K₃PO₄ | Toluene | 100 | 4-8 | >90% |
Data are representative and compiled based on established principles for overcoming pyridine inhibition.[1][2][4]
By understanding the root cause of catalyst inhibition and systematically applying these evidence-based strategies, you can transform a failing reaction into a successful and high-yielding transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Buchwald G6 Precatalysts: Oxidative Addition Complexes [merckmillipore.com]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald触媒・配位子 [sigmaaldrich.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
identifying byproducts in the synthesis of 5-Bromo-6-methoxypyridin-2-amine derivatives
Document ID: TSS-CHEM-PYR-001
Last Updated: January 1, 2026
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-6-methoxypyridin-2-amine and its derivatives. This class of compounds serves as a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The electrophilic bromination of the activated 2-amino-6-methoxypyridine ring is a common synthetic route. However, controlling regioselectivity and minimizing byproduct formation can be significant challenges.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, mitigate, and resolve issues related to byproduct formation during your synthesis.
Troubleshooting Guide: Identifying & Resolving Byproduct Formation
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction is incomplete, and the yield is low. TLC analysis shows a significant amount of unreacted 2-amino-6-methoxypyridine. What could be the issue?
Answer:
Incomplete conversion is a common issue often traced back to the activity of the brominating agent or the reaction conditions.
-
Deactivated Brominating Agent: N-Bromosuccinimide (NBS) is a frequently used reagent for this transformation.[4][5][6] However, NBS can degrade over time, especially if not stored properly in a cool, dark, and dry place.[7] Degradation reduces the amount of active electrophilic bromine available for the reaction. It is recommended to use freshly recrystallized or newly purchased NBS for optimal results.[4][5]
-
Insufficient Reagent Stoichiometry: Ensure you are using at least one full equivalent of NBS. An initial trial with 1.05 to 1.1 equivalents is a good starting point. If the reaction remains sluggish, a slight excess may be required, but be mindful that this can increase the risk of over-bromination (see Q2).
-
Reaction Temperature: While the reaction is often run at or below room temperature to control selectivity, the activation energy may not be overcome if the temperature is too low. If you are running the reaction at 0°C, consider allowing it to slowly warm to room temperature and monitoring the progress by TLC or LC-MS.
-
Solvent Choice: The choice of solvent can influence the reactivity of NBS. Acetonitrile or Dichloromethane (DCM) are common choices. Ensure the solvent is anhydrous, as water can react with NBS and other intermediates.[4]
Q2: I've isolated my product, but the NMR and Mass Spec data show peaks corresponding to a di-brominated species. How did this happen and how can I prevent it?
Answer:
The formation of a di-brominated byproduct, likely 3,5-Dibromo-6-methoxypyridin-2-amine, is a classic example of over-bromination.
Causality: The 2-amino and 6-methoxy groups are both strong activating, ortho-, para-directing groups.[8] They significantly increase the electron density of the pyridine ring, making it highly susceptible to electrophilic aromatic substitution. After the first bromine is added at the 5-position, the ring is still activated enough to react with a second electrophile at the 3-position.
Mitigation Strategies:
-
Control Reagent Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the solution of your starting material at a low temperature (e.g., 0°C). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Precise Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent. Carefully weigh your reagents.
-
Milder Brominating Agents: If NBS consistently leads to over-bromination, consider a less reactive brominating source such as Pyridinium Tribromide.
Q3: My crude product shows an unexpected mass peak at M+16, suggesting an oxidation event. What is this byproduct?
Answer:
An M+16 peak often indicates the formation of an N-oxide derivative, in this case, this compound N-oxide. While less common with NBS, certain reaction conditions or impurities can lead to oxidation of the pyridine nitrogen.
Identification and Prevention:
-
Characterization: N-oxides have distinct spectroscopic signatures. In the ¹H NMR, the protons on the pyridine ring, particularly those alpha to the nitrogen, will be shifted downfield.
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially if any radical processes are occurring. Some radical initiators, if used, can contribute to side reactions.[7]
-
Purification: N-oxides are significantly more polar than their parent pyridine bases. They can typically be separated using silica gel column chromatography with a polar eluent system (e.g., a gradient of methanol in dichloromethane).
Data Summary: Common Byproducts and Their Identification
The table below summarizes the key analytical data for the target product and its most common byproducts.
| Compound Name | Structure | Expected [M+H]⁺ | Key ¹H NMR Signals (approx. δ, CDCl₃) |
| This compound (Target) | COC1=C(Br)C=CC(N)=N1 | 203.0 / 205.0 | ~7.5 (d, 1H), ~6.0 (d, 1H), ~4.3 (br s, 2H), ~3.9 (s, 3H)[9] |
| 2-amino-6-methoxypyridine (Starting Material) | COC1=CC=CC(N)=N1 | 125.1 | ~7.3 (t, 1H), ~6.1 (d, 1H), ~5.9 (d, 1H), ~4.3 (br s, 2H), ~3.8 (s, 3H) |
| 3,5-Dibromo-6-methoxypyridin-2-amine | COC1=C(Br)C=C(Br)C(N)=N1 | 280.9 / 282.9 / 284.9 | Singlet around ~7.6 ppm for the remaining C4-H. |
| This compound N-oxide | COC1=C(Br)C=CC(N)=[N+]1[O-] | 219.0 / 221.0 | Aromatic protons shifted downfield compared to the parent amine. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bromination of 2-amino-6-methoxypyridine, and why is the 5-position favored?
Answer: The reaction is an electrophilic aromatic substitution. The pyridine ring, activated by the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br⁺ from NBS).
Regioselectivity: The -NH₂ and -OCH₃ groups direct incoming electrophiles to the ortho and para positions relative to themselves.
-
The position para to the strongly activating -NH₂ group is the 5-position.
-
The position ortho to the -NH₂ group is the 3-position.
-
The position ortho to the -OCH₃ group is the 5-position.
Both groups strongly activate the 5-position, making it the most electron-rich and sterically accessible site for electrophilic attack. The 3-position is also activated, but to a lesser extent, which is why 3,5-dibromination can occur as a side reaction.
Caption: Main reaction and side reaction pathways.
Q2: What is the best general-purpose method for purifying the crude this compound?
Answer: Flash column chromatography on silica gel is the most effective and widely used method for purifying this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. A gradient elution starting with Hexanes/Ethyl Acetate (e.g., 9:1) and gradually increasing the polarity to Hexanes/Ethyl Acetate (e.g., 7:3 or 6:4) is typically effective.
-
Monitoring: Use TLC with UV visualization to track the separation. The product is generally less polar than the starting material but more polar than non-polar impurities. The highly polar N-oxide and di-bromo byproducts will have different retention factors.
For material that is already reasonably pure (>95%), recrystallization can be an excellent final purification step.[10] A solvent system like ethanol/water or toluene/hexanes may be effective.
Experimental Protocols
Protocol 1: Troubleshooting Workflow for an Unknown Impurity
This protocol outlines a logical sequence of steps to identify an unknown byproduct observed during your reaction.
Caption: Logical workflow for byproduct identification.
Step-by-step Guide:
-
Obtain Mass Data: Run a crude sample on LC-MS to get the mass-to-charge ratio (m/z) of the impurity. This is the fastest way to get a molecular weight and potential molecular formula.
-
Isolate the Impurity: If the impurity is present in a significant amount (>5%), perform a small-scale purification using flash chromatography or preparative TLC to isolate a few milligrams.
-
Spectroscopic Analysis: Acquire a detailed ¹H NMR spectrum of the isolated impurity. If sufficient material is available, ¹³C and 2D NMR (COSY, HSQC) can be invaluable for definitive structure elucidation.
-
Compare and Conclude: Compare the obtained mass and NMR data with the table of common byproducts above and with literature values. This should allow for a confident identification, which will then inform your strategy for mitigating its formation in subsequent reactions.
References
- 1. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. quora.com [quora.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
improving the regioselectivity of reactions with 5-Bromo-6-methoxypyridin-2-amine
Welcome to the technical support center for 5-Bromo-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but nuanced building block. Here, you will find troubleshooting advice and frequently asked questions to help you improve the regioselectivity of your reactions and overcome common experimental hurdles.
Introduction: Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine derivative with multiple reactive sites. The interplay between the electron-donating amino (-NH2) and methoxy (-OCH3) groups and the electron-withdrawing bromo (-Br) group creates a unique electronic environment that dictates its reactivity. The primary challenge in utilizing this substrate is achieving regioselectivity in cross-coupling and substitution reactions. The key reactive centers are the C5-bromo position, the C2-amino group, and the C3 and C4 positions of the pyridine ring.
The pyridine nitrogen, along with the adjacent amino and methoxy groups, can act as a directing group in metal-catalyzed reactions, influencing the regiochemical outcome.[1][2] Understanding these directing effects is crucial for predicting and controlling reaction pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on mechanistic principles and established protocols.
Question 1: My Suzuki-Miyaura cross-coupling reaction is giving me a mixture of products, with coupling occurring at both the C5 and C3 positions. How can I improve selectivity for the C5 position?
Answer:
Poor regioselectivity in Suzuki-Miyaura coupling with this substrate often stems from competing reaction pathways, including C-H activation at the C3 position. The C3 position is activated by the ortho-amino group and the para-methoxy group, making it susceptible to direct functionalization under certain conditions.[3][4]
Immediate Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand can significantly influence the regioselectivity. Sterically bulky and electron-rich ligands often favor oxidative addition at the C-Br bond over C-H activation.
-
Recommendation: Switch to a bulky biarylphosphine ligand such as SPhos or XPhos. These ligands promote the desired C5-arylation by increasing the steric hindrance around the palladium center, disfavoring the approach to the more sterically accessible C3-H bond.
-
-
Lower the Reaction Temperature: C-H activation processes typically have a higher activation energy than oxidative addition to a C-Br bond.
-
Recommendation: Run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). This can kinetically favor the desired C5 coupling.
-
-
Choice of Base: The base can influence both the catalytic activity and the potential for side reactions.
-
Recommendation: Use a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) instead of stronger bases like sodium tert-butoxide (NaOt-Bu), which can promote undesired deprotonation and side reactions.
-
Workflow for Optimizing C5-Selectivity in Suzuki Coupling:
Caption: Troubleshooting workflow for poor C5 regioselectivity.
Question 2: I am attempting a Buchwald-Hartwig amination and observing low conversion. What factors could be contributing to this?
Answer:
Low conversion in Buchwald-Hartwig amination of this compound can be due to several factors, including catalyst inhibition by the substrate itself. The bidentate nature of the 2-amino-6-methoxypyridine scaffold can lead to catalyst poisoning by forming stable, unreactive complexes with the palladium center.[5]
Immediate Troubleshooting Steps:
-
Protect the C2-Amino Group: The free amino group can interfere with the catalytic cycle.
-
Recommendation: Protect the C2-amino group with a suitable protecting group (e.g., pivaloyl, Boc) before performing the amination. This prevents chelation to the palladium catalyst and improves catalytic turnover.
-
-
Optimize Catalyst System: The choice of palladium precursor and ligand is crucial.
-
Recommendation: Use a pre-formed palladium catalyst like a G3 or G4 palladacycle precatalyst. These are often more active and stable. For ligands, consider those less prone to bidentate chelation issues, such as Josiphos-type ligands or cataCXium A.
-
-
Solvent and Base Combination: The reaction medium can significantly impact the reaction rate.
Data Summary: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Substrate | N-protected this compound | Prevents catalyst inhibition. |
| Catalyst | Pd(OAc)2 / Ligand or Palladacycle Precatalyst | Ensures a highly active catalytic species. |
| Ligand | XantPhos, Josiphos, or cataCXium A | Balances activity and stability.[7] |
| Base | NaOt-Bu or K3PO4 | Effective deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Aprotic solvents favor the reaction. |
| Temperature | 80-110 °C | Provides sufficient energy for catalytic turnover. |
Question 3: I want to functionalize the C3 position via directed ortho-metalation (DoM), but I am getting low yields and complex mixtures. How can I improve this reaction?
Answer:
Directed ortho-metalation (DoM) on this substrate is challenging due to the presence of multiple directing groups and the acidic C3 proton.[8] The C2-amino group is a potent directing group, but the C6-methoxy group can also direct lithiation.[9]
Immediate Troubleshooting Steps:
-
Protecting Group Strategy: The choice of protecting group on the C2-amino group is critical for directing the lithiation.
-
Recommendation: Use a pivaloyl (Piv) or a carbamate (e.g., Boc) protecting group. These groups are effective directing metalation groups (DMGs) and can selectively direct lithiation to the C3 position.[10]
-
-
Lithiation Reagent and Conditions: The choice of alkyllithium base and temperature are key parameters.
-
Recommendation: Use n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in THF at low temperatures (-78 °C) to prevent side reactions. The addition of a ligand like TMEDA can sometimes improve the efficiency of the lithiation.[8]
-
-
Quenching with Electrophile: The nature of the electrophile and the quenching conditions are important for obtaining the desired product.
-
Recommendation: Ensure the electrophile is added at low temperature and the reaction is allowed to slowly warm to room temperature. This minimizes side reactions of the highly reactive aryllithium intermediate.
-
Experimental Protocol: C3-Selective Functionalization via DoM
-
Protect the C2-amino group of this compound with a pivaloyl group.
-
Dissolve the N-pivaloyl protected substrate in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi (1.1 equivalents) and stir for 1-2 hours at -78 °C.
-
Add the desired electrophile (e.g., iodine for iodination, DMF for formylation) at -78 °C.
-
Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I perform a nucleophilic aromatic substitution (SNAr) on this substrate?
A1: Yes, but with considerations. The pyridine ring is electron-deficient, which facilitates SNAr reactions.[11] However, the electron-donating amino and methoxy groups reduce the electrophilicity of the ring. SNAr reactions on this substrate will likely require harsh conditions (high temperatures, strong nucleophiles) and may compete with other reaction pathways. The most likely position for SNAr would be the displacement of the bromide at C5, but this is less favorable than in more electron-deficient pyridines.
Q2: What is the expected order of reactivity for the different positions in cross-coupling reactions?
A2: Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[12] Therefore, the C5-Br bond is the most reactive site for oxidative addition. However, as discussed, C-H activation at C3 can compete under certain conditions. The reactivity of the C2-amino group in reactions like Buchwald-Hartwig amination depends on the specific reaction conditions and the nature of the coupling partner.
Q3: Are there any known one-pot procedures for functionalizing multiple positions on this molecule?
A3: While challenging, sequential one-pot functionalizations are possible. For example, a C5-Suzuki coupling could be followed by a C3-functionalization via DoM, provided the protecting groups and reaction conditions are compatible. Careful planning and optimization are required for such multi-step, one-pot sequences.
Logical Flow for Regioselective Functionalization:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of 5-Bromo-6-methoxypyridin-2-amine
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities and key intermediates is paramount. 5-Bromo-6-methoxypyridin-2-amine is a vital heterocyclic building block, frequently utilized in the synthesis of pharmacologically active compounds. Its precise molecular architecture dictates its reactivity and, ultimately, the biological activity of its derivatives. Therefore, rigorous analytical confirmation is not merely a procedural step but a foundational requirement for advancing a compound through the development pipeline.
This guide provides an in-depth comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—as applied to this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, interpret the resulting data with field-proven insights, and compare these methodologies against other analytical alternatives. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.
Part 1: Definitive Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Visualizing the Analyte: this compound
To facilitate a clear discussion of the NMR data, the atoms in the target molecule are numbered as shown below. This numbering scheme will be used for all spectral assignments.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides the most immediate fingerprint of a molecule. For this compound, dissolved in deuterated chloroform (CDCl₃), we anticipate four distinct signals.
-
Aromatic Protons (H3 & H4): The pyridine ring has two remaining protons, H3 and H4. They are adjacent to each other and will therefore split each other's signals into doublets (a phenomenon known as spin-spin coupling).
-
The proton at position 4 (H4) is deshielded by the adjacent bromine atom, causing it to appear further downfield. A reported spectrum shows this signal as a doublet at approximately δ 7.49 ppm with a coupling constant of J = 8.0 Hz [1].
-
The proton at position 3 (H3) is shielded by the adjacent electron-donating amine group, shifting it upfield. This signal appears as a doublet at around δ 5.99 ppm , also with a coupling constant of J = 8.0 Hz [1]. The identical coupling constant confirms their adjacency.
-
-
Amine Protons (-NH₂): The two protons on the primary amine group are often broadened by quadrupole effects from the nitrogen atom and by chemical exchange. They typically appear as a broad singlet. A reported spectrum places this signal at δ 4.31 ppm [1].
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet. This signal is reported at δ 3.91 ppm [1].
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, we expect six signals corresponding to the six carbon atoms of the pyridine ring and the methoxy group.
-
C2, C6 (Carbons bonded to Heteroatoms): C2, bonded to the amine, and C6, bonded to the methoxy group, will be significantly downfield due to the electronegativity of nitrogen and oxygen. We can predict C2 to be around δ 158-162 ppm and C6 around δ 155-159 ppm .
-
C4, C5 (Aromatic Carbons): C4 will appear around δ 140-145 ppm . C5, being directly attached to bromine, will be shifted upfield due to the "heavy atom effect" and is expected around δ 95-100 ppm .
-
C3 (Aromatic Carbon): C3, adjacent to the amine group, will be found further upfield, likely in the range of δ 105-110 ppm .
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal in the aliphatic region, typically around δ 50-55 ppm .
The Power of 2D NMR: Unambiguous Assignments
While 1D NMR provides a wealth of information, complex molecules like substituted pyridines often require 2D NMR experiments for definitive structural confirmation[2][3].
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals at δ 7.49 and δ 5.99 ppm would definitively prove that H3 and H4 are coupled, confirming their positions on the ring[2].
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to[2]. It allows for the unambiguous assignment of the protonated carbons (C3, C4, and the methoxy carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the non-protonated (quaternary) carbons (C2, C5, C6). The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away[2]. For example, the methoxy protons (δ 3.91 ppm) should show a correlation to the C6 carbon, confirming its assignment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Use a spectrometer with a minimum field strength of 300 MHz, though 400 MHz or higher is recommended for better signal dispersion[2].
-
Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is critical for resolving coupling patterns.
-
¹H Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
2D NMR Acquisition (Optional but Recommended): Acquire standard gradient-selected COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs.
Caption: A logical workflow for the structural elucidation of the target molecule by NMR.
Part 2: Molecular Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns[4][5].
The Molecular Ion Peak: A Telltale Isotopic Signature
The most critical piece of information from a mass spectrum is the molecular ion peak (M⁺), which corresponds to the intact molecule. This compound has a molecular formula of C₆H₇BrN₂O[6][7]. A key feature to look for is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).
This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment:
-
An M⁺ peak corresponding to the molecule with the ⁷⁹Br isotope.
-
An [M+2]⁺ peak of almost equal intensity, corresponding to the molecule with the ⁸¹Br isotope.
For our analyte, the monoisotopic mass is 201.974 Da[6][8]. Therefore, in a high-resolution mass spectrum using an ionization technique like Electrospray Ionization (ESI), we expect to see a protonated molecular ion [M+H]⁺ as a doublet:
-
m/z ≈ 202.98 (for the ⁷⁹Br isotopologue)
-
m/z ≈ 204.98 (for the ⁸¹Br isotopologue)
The observation of this 1:1 doublet is exceptionally strong evidence for the presence of a single bromine atom in the molecule[9][10].
Fragmentation Pathways: Deconstructing the Molecule
Under ionization conditions, particularly with higher-energy techniques like Electron Impact (EI), the molecular ion can fragment into smaller, charged pieces. Analyzing these fragments provides a roadmap to the molecule's structure.
Caption: Plausible mass spectrometry fragmentation pathways for the target molecule.
Key predicted fragmentation steps include:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy groups is the loss of the methyl group, leading to a fragment ion at m/z 187/189 .
-
Loss of a Bromine Radical (•Br): The C-Br bond can cleave, resulting in the loss of a bromine atom. Cleavage from the m/z 187/189 fragment would yield an ion at m/z 108 .
-
Ring Fragmentation: More complex fragmentation can occur, such as the loss of neutral fragments like carbon monoxide (CO) or cyanamide (H₂NCN) from the ring structure[9][11].
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI (for soft ionization, preserving the molecular ion) or EI (for more extensive fragmentation).
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-300).
-
Analysis: Examine the spectrum for the [M+H]⁺ (or M⁺˙) doublet at m/z 203/205. If fragmentation data is desired (e.g., using MS/MS), select the parent ion and acquire its product ion spectrum.
Part 3: Comparative Guide: Data Synthesis and Alternative Methodologies
The true power of analytical chemistry lies in synthesizing data from multiple techniques to build an irrefutable case for a molecule's identity and purity.
Data Summary: A Consolidated View
| Analytical Technique | Parameter | Expected Observation for this compound |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~7.49 (d, 1H), ~5.99 (d, 1H), ~4.31 (br s, 2H), ~3.91 (s, 3H)[1] |
| Coupling Constant (J) | J₃,₄ ≈ 8.0 Hz[1] | |
| ¹³C NMR (Predicted) | Chemical Shifts (δ) | ~158-162 (C2), ~105-110 (C3), ~140-145 (C4), ~95-100 (C5), ~155-159 (C6), ~50-55 (-OCH₃) |
| Mass Spec (ESI+) | [M+H]⁺ | Doublet at m/z ≈ 203 and 205 (Ratio ~1:1)[1][6] |
| Mass Spec (EI) | Key Fragments | m/z 187/189 (-CH₃), m/z 171/173 (-H₂NCO) |
Leveraging Data to Identify Potential Impurities
A common synthesis route for this compound involves the bromination of 6-methoxypyridin-2-amine with N-bromosuccinimide (NBS)[1]. This knowledge allows us to predict and screen for potential impurities:
-
Unreacted Starting Material (6-methoxypyridin-2-amine): This would be readily detected by MS as a peak at m/z 125 [M+H]⁺ and by the absence of the characteristic bromine doublet. Its simpler ¹H NMR spectrum would also be easily identifiable.
-
Dibrominated Product: Over-bromination could lead to a dibrominated species. This impurity would be immediately obvious in the mass spectrum, showing a characteristic triplet pattern (M, M+2, M+4 in a 1:2:1 ratio) for the molecular ion around m/z 281/283/285.
-
Regioisomers: If the bromination is not perfectly selective, other isomers like 3-Bromo-6-methoxypyridin-2-amine could form. While MS would not distinguish this isomer (it has the same mass), NMR would be definitive. The coupling patterns and chemical shifts of the aromatic protons would be distinctly different.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques play important supporting roles.
| Technique | Strengths | Limitations | Role in Analysis |
| NMR Spectroscopy | Provides detailed connectivity and stereochemical information. Non-destructive. | Relatively low sensitivity. Requires larger sample amounts (mg). | Primary method for definitive structural confirmation. |
| Mass Spectrometry | Extremely high sensitivity (pg-fg). Confirms molecular weight and formula. | Provides limited connectivity information. Destructive. | Primary method for molecular weight confirmation and impurity profiling. |
| FT-IR Spectroscopy | Fast and simple. Identifies key functional groups (e.g., -NH₂, C-O, aromatic C=C)[12]. | Provides little information on the overall molecular skeleton. Not suitable for complex mixture analysis. | Confirmatory technique to quickly verify the presence of expected functional groups. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure in the solid state. | Requires a suitable single crystal, which can be difficult to grow. | The "gold standard" for structural proof, but not always feasible for routine analysis. |
Conclusion
The comprehensive analysis of this compound demonstrates the synergistic power of NMR spectroscopy and mass spectrometry. NMR provides the detailed blueprint of the molecular architecture, defining the precise arrangement and connectivity of every atom. Mass spectrometry offers the definitive confirmation of the compound's elemental composition and molecular weight, hallmarked by the unmistakable isotopic signature of its bromine substituent.
When used in concert, these techniques create a self-validating system that leaves no ambiguity about the structure and purity of the analyte. By understanding the principles behind the data and comparing it with plausible alternatives and impurities, researchers can proceed with confidence, knowing their molecular building blocks are correctly identified and of the highest quality, ensuring the integrity of their downstream research and development efforts.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceready.com.au [scienceready.com.au]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 5-Bromo-6-methoxypyridin-2-amine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate process of drug discovery and development, the quality of each component is paramount. 5-Bromo-6-methoxypyridin-2-amine is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, the rigorous purity assessment of this intermediate is not merely a quality control measure but a fundamental requirement for valid research outcomes and regulatory compliance.
This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. As a Senior Application Scientist, my objective is to explain the causality behind experimental choices, grounding recommendations in established scientific principles to empower researchers and drug development professionals.
Physicochemical Landscape of this compound
Before selecting an analytical technique, understanding the analyte's properties is crucial. This compound (C₆H₇BrN₂O, M.W.: 203.04 g/mol ) is a polar, aromatic amine.[1] Its key characteristics influencing the choice of method are:
-
Polarity: The presence of the amine (-NH₂) and methoxy (-OCH₃) groups, along with the nitrogen atom in the pyridine ring, imparts significant polarity.
-
Volatility & Thermal Stability: Aromatic amines can be semi-volatile but are also susceptible to thermal degradation at the high temperatures often used in GC inlets.[2][3] The stability of this specific compound under GC conditions is a primary consideration.
-
Solubility: It is generally soluble in organic solvents like methanol, acetonitrile, and ethyl acetate, which are common mobile phases or sample diluents in chromatography.
The fundamental decision between HPLC and GC-MS hinges on whether the compound can be volatilized without decomposition.[4] HPLC is adept at handling non-volatile and thermally sensitive compounds, making it a strong initial candidate.[5][6] GC, conversely, excels with volatile and thermally stable compounds, offering high separation efficiency.[4][5]
Section 1: The High-Performance Liquid Chromatography (HPLC) Approach
HPLC is arguably the workhorse of the pharmaceutical industry for purity analysis, primarily due to its versatility with a wide range of compounds, including those that are non-volatile or thermally labile.[4][5]
Causality Behind the HPLC Method Design
For a polar and ionizable compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.
-
Stationary Phase (Column): A C18 column is the most common first choice for method development due to its broad applicability.[7] Its non-polar nature provides effective retention for a wide range of moderately polar to non-polar analytes.
-
Mobile Phase: The mobile phase must be carefully selected to achieve good peak shape and resolution.
-
Composition: A gradient of an organic solvent (like acetonitrile or methanol) and water is typical. Acetonitrile often provides sharper peaks and lower backpressure.
-
pH Control: The amine group on the pyridine ring is basic. At a neutral pH, it can interact strongly with residual silanols on the silica-based C18 column, leading to peak tailing. Using a buffer or an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) in the mobile phase suppresses this interaction by ensuring the analyte is in a consistent, protonated state, resulting in sharper, more symmetrical peaks.[7][8]
-
-
Detection: A UV-Vis or Diode Array Detector (DAD) is ideal. The aromatic pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A DAD provides the added advantage of acquiring a full UV spectrum for each peak, which aids in peak purity assessment and impurity identification.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.
-
Sample Solution: Prepare the test sample in the same manner.
-
Hypothetical Data & Interpretation (HPLC)
The primary output for purity is the area percent report, assuming all impurities have a similar response factor at the chosen wavelength.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.52 | 1,500 | 0.05 | Unknown Impurity 1 |
| 2 | 6.89 | 2,985,000 | 99.83 | This compound |
| 3 | 8.15 | 2,700 | 0.09 | Unknown Impurity 2 |
| 4 | 9.41 | 900 | 0.03 | Unknown Impurity 3 |
| Total | 2,990,100 | 100.00 |
Section 2: The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS offers unparalleled separation efficiency and definitive identification capabilities through mass spectrometry, making it the gold standard for volatile compound analysis.[4] However, its application to this compound requires careful consideration of the compound's thermal stability.
Causality Behind the GC-MS Method Design
-
Thermal Stability Assessment: The first and most critical step is to determine if the analyte can withstand the heat of the GC inlet (typically 250-300 °C) without degrading.[3][6] Degradation would lead to inaccurate purity results and the potential misidentification of degradation products as process impurities.[9] An experiment testing different inlet temperatures while monitoring for the appearance of new peaks is essential.
-
Stationary Phase (Column): A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), is a versatile choice for separating a wide range of semi-volatile compounds.
-
Injection Mode: A split injection is often used for purity analysis to avoid overloading the column.
-
Detection: Mass spectrometry provides both quantitative data (from the total ion chromatogram, TIC) and qualitative structural information (from the mass spectrum of each peak), which is a significant advantage for identifying unknown impurities.[10]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (or lowest possible temperature that ensures efficient volatilization).
-
Split Ratio: 50:1.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethyl acetate to create a 1.0 mg/mL solution.
-
Hypothetical Data & Interpretation (GC-MS)
The TIC is used for area percent calculation, while the mass spectrum confirms identity.
| Peak No. | Retention Time (min) | Area % (TIC) | Key m/z Ions | Identity Match (NIST Library) |
| 1 | 8.76 | 99.81 | 202, 204 (M+), 187, 189, 108 | This compound |
| 2 | 9.54 | 0.19 | 280, 282, 265, 267 | Isomer/Dimer Impurity |
| Total | 100.00 |
Section 3: Head-to-Head Comparison and Decision Logic
The choice between HPLC and GC-MS is not about which is "better," but which is more "fit-for-purpose."
Comparative Summary Table
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, and thermally labile compounds.[5] | Conditional. Requires the analyte to be volatile and thermally stable.[2][11] |
| Information Provided | Quantitative purity (Area %). DAD offers spectral purity checks. | Quantitative purity (Area %) and definitive structural identification of impurities.[4] |
| Sensitivity | High, dependent on the detector and analyte chromophore. | Very high, especially with MS detection.[5] |
| Sample Preparation | Generally simple dissolution in the mobile phase. | Simple dissolution, but may require derivatization for non-volatile compounds.[12] |
| Analysis Speed | Typically 10-30 minutes per sample.[6] | Often faster for volatile compounds due to efficient gas phase separation.[4] |
| Robustness | Very robust for routine QC applications. | Robust, but inlet and column can be sensitive to non-volatile residues. |
| Cost & Complexity | Lower initial and operational cost than GC-MS.[2][6] | Higher equipment and maintenance costs. |
Visualization: Analytical Workflow & Decision Logic
The following diagrams illustrate the general workflow for purity analysis and a logic tree for selecting the appropriate technique.
Caption: General workflow for chromatographic purity assessment.
Caption: Decision tree for selecting between HPLC and GC-MS.
Section 4: Method Validation Principles
Regardless of the chosen technique, the analytical method must be validated to prove it is suitable for its intended purpose, in accordance with guidelines like ICH Q2(R1).[13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion and Final Recommendation
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound.
-
For routine quality control, release testing, and stability studies, HPLC is the recommended primary technique. Its robustness, broad applicability to polar and potentially thermally unstable compounds, and lower operational complexity make it the more practical and reliable choice.[5] It effectively quantifies impurities, fulfilling the core requirement of purity assessment.[4]
-
GC-MS serves as an excellent complementary and investigational tool. Its strength lies in the definitive identification of volatile impurities.[4] It should be used during method development to characterize the impurity profile or to investigate any unknown peaks observed during HPLC analysis, provided the analyte and its impurities are thermally stable.
Ultimately, a comprehensive analytical strategy may leverage both techniques: HPLC for routine, validated purity determination and GC-MS (or LC-MS if thermal stability is an issue) for the structural elucidation of unknown impurities discovered during the product lifecycle.
References
- 1. chemscene.com [chemscene.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
The Synthetic Chemist's Guide to Halopyridine Reactivity: A Comparative Analysis of 5-Bromo-6-methoxypyridin-2-amine
Introduction: The Privileged Role of Substituted Pyridines in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and clinical candidates. Their prevalence stems from their ability to engage in critical hydrogen bonding interactions, act as bioisosteres for phenyl rings, and provide a vector for molecular diversification. The strategic functionalization of the pyridine ring is therefore a paramount concern for synthetic chemists in the pharmaceutical industry. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-6-methoxypyridin-2-amine , a versatile building block, in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will objectively compare its performance with other relevant halopyridines, supported by established chemical principles and available experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Theoretical Underpinnings of Halopyridine Reactivity: A Trifecta of Influence
The reactivity of a halopyridine in palladium-catalyzed cross-coupling is not a monolithic property but rather a nuanced interplay of three key factors: the nature of the halogen, the electronic environment of the pyridine ring, and the steric hindrance around the reaction center.
1. The Halogen Effect: A Clear Hierarchy of Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. Consequently, the reactivity of halopyridines follows a well-established trend:
I > Br > Cl >> F
Iodopyridines, with the weakest C-I bond, are the most reactive substrates, often undergoing coupling under mild conditions. Bromopyridines, such as our compound of interest, offer a good balance of reactivity and stability, making them workhorses in synthesis. Chloropyridines are significantly less reactive and typically require more forcing conditions and specialized, highly active catalyst systems. Fluoropyridines are generally unreactive in these reactions.
2. Electronic Landscape: The Push and Pull of Substituents
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property generally enhances the rate of oxidative addition compared to a corresponding halobenzene. However, the substituents on the ring play a crucial role in modulating this electronic landscape.
In the case of This compound , we have two potent electron-donating groups:
-
Amino (-NH₂): A strong +M (mesomeric) and -I (inductive) group, with the resonance effect dominating. It significantly increases electron density on the pyridine ring, particularly at the ortho and para positions.
-
Methoxy (-OCH₃): A strong +M and -I group, also with a dominant resonance effect, further enriching the ring with electron density.
The collective effect of these two electron-donating groups makes the pyridine ring in our target molecule significantly more electron-rich than unsubstituted bromopyridines. This increased electron density can, in some cases, slow down the oxidative addition step, which is favored by electron-deficient aromatic systems. However, the coordination of the amino group to the palladium center can also influence the reaction kinetics.
3. Steric Considerations: The Impact of Molecular Crowding
The steric environment around the carbon-halogen bond can significantly impact the approach of the bulky palladium catalyst. In this compound, the bromine atom is flanked by a methoxy group and a hydrogen atom. While the methoxy group does exert some steric hindrance, the position is generally accessible. The reactivity can be compared to other bromopyridine isomers where the bromine is in a more sterically congested environment, for example, ortho to a bulky substituent.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side quantitative kinetic data for this compound against a full panel of other halopyridines under identical conditions is not extensively available in the literature, we can construct a robust comparative analysis based on established principles and data from structurally analogous systems.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the creation of biaryl and heteroaryl-aryl structures. The reaction of this compound with an arylboronic acid is expected to proceed efficiently, although the electron-rich nature of the pyridine ring may necessitate slightly more forcing conditions compared to electron-deficient bromopyridines.
Comparative Performance:
| Halopyridine Substrate | Expected Relative Reactivity | Typical Catalyst System | Typical Reaction Conditions | Notes |
| 5-Iodo-6-methoxypyridin-2-amine | Highest | Pd(PPh₃)₄, PdCl₂(dppf) | Room temperature to 80 °C | Most reactive, ideal for sensitive coupling partners. |
| This compound | High (Reference) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 80-100 °C | Good balance of reactivity and stability. |
| 5-Chloro-6-methoxypyridin-2-amine | Low | Pd(OAc)₂/XPhos, Pd-PEPPSI-IPr | 100-120 °C | Requires highly active catalyst systems.[1] |
| 2-Bromopyridine | High | Pd(PPh₃)₄, Pd(OAc)₂ | 80-100 °C | Less electron-rich, may react faster under identical conditions. |
| 3-Bromopyridine | Moderate | Pd(PPh₃)₄, Pd(OAc)₂ | 80-110 °C | Generally less reactive than 2- or 4-bromopyridines.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar 2-amino-5-bromopyridines.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
A Senior Application Scientist's Guide to Strategic Scaffolding: Evaluating Alternatives to 5-Bromo-6-methoxypyridin-2-amine in Modern Drug Discovery
In the landscape of medicinal chemistry, the 2-aminopyridine scaffold is a celebrated "privileged structure," forming the backbone of numerous FDA-approved drugs.[1][2] Its ability to engage in critical hydrogen-bonding interactions, particularly with the hinge region of kinases, has cemented its role in inhibitor design.[1] 5-Bromo-6-methoxypyridin-2-amine, specifically, has emerged as a workhorse building block. It offers a trifecta of functionality: the 2-amino group for key target interactions, a bromine atom at the 5-position as a versatile handle for cross-coupling reactions, and a 6-methoxy group to modulate the ring's electronics and physicochemical properties.[3]
However, reliance on a single building block can constrain the exploration of chemical space and hinder the fine-tuning of a drug candidate's properties. The journey from a hit compound to a clinical candidate often necessitates subtle structural modifications to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide, therefore, provides a comparative analysis of strategic alternatives to this compound, offering field-proven insights and experimental data to empower researchers in their decision-making process.
The Rationale for Diversification: Beyond a Single Scaffold
While this compound is an excellent starting point, several factors may drive the need for alternatives:
-
Modulating Basicity (pKa): The pKa of the pyridine nitrogen is critical. High basicity can lead to off-target effects (e.g., hERG inhibition) or undesirable physicochemical properties. The electron-donating methoxy group in the parent scaffold increases basicity. Alternatives with electron-withdrawing groups or different substitution patterns can lower this pKa, mitigating potential liabilities.[4][5]
-
Tuning Lipophilicity (logP): A drug candidate's lipophilicity profoundly impacts its solubility, permeability, and metabolic stability. The bromo and methoxy groups contribute significantly to the overall logP. Swapping these for other substituents allows for precise control over this parameter.[4]
-
Metabolic Stability: The methoxy group is susceptible to O-demethylation, a common metabolic pathway that can lead to rapid clearance or the formation of active metabolites. Replacing it with more stable groups can enhance a compound's pharmacokinetic profile.
-
Exploring Structure-Activity Relationships (SAR): Systematically altering each component of the scaffold—the halogen, the alkoxy group, their positions, and even the core heterocycle—is fundamental to building a comprehensive SAR and discovering novel interactions with the target protein.[6]
-
Vectorial Exploration: The position of the coupling handle (the bromine atom) dictates the trajectory for building out the molecule. Using positional isomers allows for the exploration of different pockets within a binding site.
Comparative Analysis of Alternative Building Blocks
The selection of an alternative scaffold is a deliberate process guided by the specific objectives of a drug discovery program. Below, we compare several classes of alternatives to the parent compound.
Positional Isomers and Simple Alkoxy/Alkyl Variants
The most straightforward modifications involve altering the substitution pattern on the pyridine ring or making simple changes to the existing functional groups.
| Compound | Molecular Weight ( g/mol ) | cLogP (Predicted) | pKa (Predicted) | Key Rationale & Application |
| This compound | 203.04[7] | 1.43[7] | ~4.5 | Baseline: Versatile for Suzuki, Buchwald-Hartwig couplings. Methoxy group is electron-donating. |
| 5-Bromo-4-methoxypyridin-2-amine | 203.04[8] | 1.20[8] | ~5.0 | Alters the electronic distribution and hydrogen bonding vectors. May impact target binding and solubility. |
| 5-Bromo-6-methylpyridin-2-amine | 187.04[9] | 1.60[9] | ~4.8 | Metabolic Stability: Replaces the metabolically labile methoxy group with a more robust methyl group. Slightly increases lipophilicity. |
| 6-Bromo-5-methoxypyridin-2-amine | 203.04[3] | 1.43 | ~4.0 | Altered Vector: Moves the bromine to the 6-position, providing a different exit vector for molecular growth while maintaining similar electronics. |
| 2-Bromo-5-methoxypyridine | 188.02 | 1.85 | ~2.3 | Scaffold Hopping: Lacks the 2-amino group. Used when the amino functionality is not required for hinge binding, or will be installed later. Significantly lower basicity. |
Bioisosteric Replacements for Bromine
The choice of halogen affects reactivity in cross-coupling reactions and influences the molecule's properties. Non-halogen replacements can serve as valuable bioisosteres.[5][10]
| Compound | Molecular Weight ( g/mol ) | cLogP (Predicted) | pKa (Predicted) | Key Rationale & Application |
| 5-Chloro-6-methoxypyridin-2-amine | 158.58 | 1.15 | ~4.4 | Reactivity Tuning: Chloro-derivatives are generally less reactive in Suzuki couplings, which can be advantageous for stepwise synthesis. Lower cost and molecular weight. |
| 5-Iodo-6-methoxypyridin-2-amine | 250.04 | 1.80 | ~4.5 | Enhanced Reactivity: Iodo-derivatives are more reactive in a wider range of cross-coupling reactions but come with higher cost and molecular weight. |
| 2-Amino-6-methoxypyridine-5-carbonitrile | 149.15 | 0.50 | ~2.5 | Lipophilicity & H-Bonding: The cyano group significantly reduces logP and acts as a hydrogen bond acceptor. The strong electron-withdrawing effect drastically lowers the pyridine's basicity. |
Heterocyclic Core Variations
Replacing the pyridine ring with another N-containing heterocycle is a powerful strategy for modulating properties while retaining key pharmacophoric features. Pyrimidines, for instance, are excellent bioisosteres of pyridines.[11][12][13]
| Compound | Molecular Weight ( g/mol ) | cLogP (Predicted) | pKa (Predicted) | Key Rationale & Application |
| 5-Bromo-6-methoxypyrimidin-2-amine | 204.04 | 0.95 | ~2.0 | Reduced Basicity: The second nitrogen atom in the pyrimidine ring acts as a strong electron sink, significantly lowering the pKa and reducing the risk of basicity-related off-target effects.[13] |
| 2-Amino-5-bromothiazole | 179.04 | 1.30 | ~1.5 | Scaffold Hopping: A five-membered ring alternative. Offers a completely different geometry and electronic profile, useful for exploring new intellectual property space. |
Experimental Workflow & Protocols
The utility of these building blocks is defined by their performance in key chemical transformations. The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds.[14]
Diagram: Synthetic Workflow
Caption: A typical workflow using aminopyridine building blocks.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a robust method for coupling various substituted 2-aminopyridines with arylboronic acids, a common step in synthesizing kinase inhibitors and other therapeutics.[1][14]
Materials:
-
This compound (or alternative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inerting: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The use of a degassed solvent minimizes catalyst oxidation.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, typically for 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
Strategic Decision Framework
Choosing the right building block is a multi-parameter optimization problem. The following framework can guide the selection process.
Caption: Decision framework for selecting a 2-aminopyridine building block.
Conclusion
This compound is an undeniably valuable tool in the medicinal chemist's arsenal. However, a truly effective drug discovery campaign thrives on strategic diversification. By understanding the distinct advantages offered by positional isomers, bioisosteric replacements, and alternative heterocyclic cores, researchers can rationally design molecules with superior properties. The alternatives presented in this guide—from the metabolically robust 5-bromo-6-methylpyridin-2-amine to the low-basicity pyrimidine analogs—provide a rich palette for fine-tuning drug candidates. A thoughtful and data-driven approach to scaffold selection, as outlined in the decision framework, is paramount to navigating the complex path from initial hit to a successful therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 11. mdpi.com [mdpi.com]
- 12. growingscience.com [growingscience.com]
- 13. Pyrimidine - Wikipedia [en.wikipedia.org]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
A Comparative Guide to the Synthetic Routes of Substituted Methoxypyridines for Pharmaceutical and Agrochemical Research
Substituted methoxypyridines are privileged scaffolds in modern drug discovery and agrochemical development. Their unique electronic properties, metabolic stability, and ability to engage in specific binding interactions have led to their incorporation into a multitude of bioactive molecules. The strategic placement of a methoxy group on the pyridine ring can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. Consequently, the efficient and regioselective synthesis of these building blocks is of paramount importance to researchers in both industry and academia. This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted methoxypyridines, offering field-proven insights into the causality behind experimental choices and providing supporting data to inform your synthetic planning.
Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry and often the most direct method for introducing a methoxy group. This reaction typically involves the displacement of a leaving group, most commonly a halide (Cl, Br), from an electron-deficient pyridine ring by a methoxide source.
Mechanistic Rationale and Regioselectivity
The SNAr reaction on pyridines proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the C3 (meta) position.[1][2] Therefore, SNAr reactions on pyridines are highly regioselective for the C2 and C4 positions.
Advantages:
-
Cost-effectiveness: Often utilizes simple and inexpensive starting materials and reagents.
-
Scalability: The reactions are generally straightforward to scale up.
-
Predictable Regioselectivity: The inherent electronic properties of the pyridine ring direct the substitution to the 2- and 4-positions.
Limitations:
-
Substrate Scope: Requires an electron-deficient pyridine ring, often necessitating the presence of additional electron-withdrawing groups to facilitate the reaction, especially for less reactive leaving groups.
-
Harsh Conditions: Can require high temperatures and strong bases, which may not be compatible with sensitive functional groups.
Experimental Protocol: Synthesis of 2-methoxy-5-nitropyridine
Materials:
-
2-chloro-5-nitropyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous methanol, add sodium methoxide (1.2 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-5-nitropyridine.
Modern Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and substituted methoxypyridines are no exception. These methods allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the arylation, heteroarylation, or vinylation of methoxypyridines. This reaction involves the coupling of a halo-methoxypyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of aminomethoxypyridines by coupling a halo-methoxypyridine with a primary or secondary amine.[1][3] This reaction is invaluable for accessing key intermediates in pharmaceutical synthesis.
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both coupling partners.
-
Mild Reaction Conditions: Often proceeds under milder conditions than classical methods.
-
High Yields: Typically provides high yields of the desired products.
Limitations:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Catalyst Sensitivity: The catalyst systems can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Metal Contamination: The final product may contain residual palladium, which needs to be removed, especially for pharmaceutical applications.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-chloro-5-fluoro-2-methoxypyridine
Materials:
-
3-chloro-5-fluoro-2-methoxypyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (a phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water
-
Schlenk tube or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine 3-chloro-5-fluoro-2-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[4]
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines, including methoxy derivatives.[5] This approach avoids the need for pre-functionalized starting materials, such as halopyridines, by directly activating a C-H bond on the pyridine ring.
Mechanism and Regioselectivity
Palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway, where a palladium catalyst, often directed by a coordinating group, selectively activates a specific C-H bond.[6] For pyridines, the nitrogen atom can act as a directing group, favoring functionalization at the C2 position. However, with appropriate directing groups attached to the pyridine ring, functionalization at other positions can be achieved.
Advantages:
-
Atom Economy: Eliminates the need for halogenated starting materials, reducing waste.
-
Step Economy: Can significantly shorten synthetic sequences.
-
Novel Disconnections: Opens up new retrosynthetic possibilities.
Limitations:
-
Regioselectivity Challenges: Controlling regioselectivity can be challenging without a directing group.
-
Substrate Scope: The scope of compatible directing groups and coupling partners is still under development.
-
Catalyst Loading: Can sometimes require higher catalyst loadings compared to cross-coupling reactions.
Conceptual Workflow: Palladium-Catalyzed C4-Arylation of a 2-Methoxypyridine
This is a conceptual representation of a direct C-H functionalization, as specific protocols can be highly substrate-dependent.
-
Substrate Design: A 2-methoxypyridine bearing a removable directing group at a position that favors C4 activation is chosen.
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand are selected.
-
Reaction Conditions: The reaction is typically carried out in the presence of an oxidant and an arylating agent (e.g., an arylboronic acid or arylsilane).
-
Workup and Purification: Standard workup and purification procedures are followed to isolate the C4-arylated product.
-
Directing Group Removal: The directing group is cleaved to afford the final substituted 2-methoxypyridine.
Synthesis from Pyridones: The O-Alkylation Route
An alternative and widely used method for preparing methoxypyridines is the O-alkylation of the corresponding hydroxypyridines, which exist predominantly in their pyridone tautomeric form.
Reaction Principle
The pyridone is deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate.
Advantages:
-
Readily Available Starting Materials: Pyridones are often easily accessible through various synthetic routes.
-
High Yields: O-alkylation is typically a high-yielding reaction.
Limitations:
-
N- vs. O-Alkylation: A common side reaction is N-alkylation, leading to the formation of N-methylpyridones. The regioselectivity can be influenced by the choice of solvent, counter-ion, and alkylating agent.
-
Harsh Reagents: Some methylating agents, like dimethyl sulfate, are highly toxic.
Experimental Protocol: O-Methylation of 4-Hydroxypyridine
Materials:
-
4-Hydroxypyridine
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a suspension of sodium hydride (1.1 equiv) in anhydrous DMF under an inert atmosphere, add a solution of 4-hydroxypyridine (1.0 equiv) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equiv) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-methoxypyridine.
Comparative Summary of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Cross-Coupling Reactions | Direct C-H Functionalization | Synthesis from Pyridones (O-Alkylation) |
| Bond Formed | C-O | C-C, C-N, C-O | C-C, C-N, etc. | C-O |
| Starting Material | Halopyridine | Halopyridine, Triflate | Unfunctionalized Pyridine | Pyridone (Hydroxypyridine) |
| Key Reagents | Methoxide source | Pd or other metal catalyst, ligand, base | Pd or other metal catalyst, oxidant | Base, Methylating agent |
| Regioselectivity | High (C2/C4) | Determined by leaving group position | Can be challenging, often requires directing group | Potential for N-alkylation |
| Functional Group Tolerance | Moderate | High | Moderate to High | Good |
| Scalability | High | Moderate to High | Moderate | High |
| Cost | Low | High (catalyst/ligand) | High (catalyst) | Low to Moderate |
| Atom Economy | Moderate | Moderate | High | Good |
Visualizing the Synthetic Pathways
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr proceeds via a two-step addition-elimination mechanism.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biological Activity of Novel Anticancer Agents: A Comparative Guide to 5-Bromo-6-methoxypyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells remains a paramount objective. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide provides a comprehensive framework for validating the biological activity of compounds derived from the versatile building block, 5-Bromo-6-methoxypyridin-2-amine. We will objectively compare the potential performance of these derivatives against established multi-kinase inhibitors, Sorafenib and Dasatinib, supported by detailed experimental protocols and mechanistic insights.
The strategic placement of the bromo, methoxy, and amino groups on the pyridine ring of this compound offers a rich platform for chemical modification, enabling the synthesis of diverse compound libraries with the potential for potent and selective anticancer activity.[2] The bromine atom, for instance, serves as a versatile handle for cross-coupling reactions to introduce various aryl or heteroaryl moieties, while the amino group can be crucial for establishing key interactions within the ATP-binding pocket of target kinases.[3]
A Comparative Look: Potential Advantages of this compound Derivatives
While direct head-to-head comparative data for derivatives of this compound against a wide array of kinase inhibitors is emerging, we can extrapolate potential advantages based on the extensive research into structurally related aminopyridine-based inhibitors. The primary allure of developing novel derivatives lies in the potential for improved selectivity and potency against specific oncogenic kinases, potentially leading to a better therapeutic window and reduced off-target effects compared to broader-spectrum inhibitors.
Table 1: Comparative Profile of Kinase Inhibitors
| Feature | This compound Derivatives (Hypothesized) | Sorafenib | Dasatinib |
| Primary Targets | Potentially selective for specific kinases (e.g., VEGFR, PDGFR, Src family) depending on derivatization. | VEGFR-2, VEGFR-3, PDGFRβ, c-Kit, FLT3, Raf-1, B-Raf[4] | BCR-ABL, Src family kinases, c-KIT, PDGFR, EphA2[5][6] |
| Mechanism of Action | ATP-competitive kinase inhibition. | Multi-kinase inhibitor targeting both receptor tyrosine kinases and intracellular serine/threonine kinases.[7] | Multi-targeted ATP-competitive tyrosine kinase inhibitor.[5][8] |
| Potential Advantages | Potentially higher selectivity, novel intellectual property, possibility to overcome resistance mechanisms. | Broad-spectrum anti-angiogenic and anti-proliferative activity. | High potency against BCR-ABL and activity against many imatinib-resistant mutations.[8] |
| Reported IC50 Values | To be determined through screening. | Raf-1: 6 nM; B-Raf: 20 nM; VEGFR-2: 90 nM[4] | Native BCR-ABL: <1 nM[8] |
Validating Biological Activity: A Step-by-Step Experimental Framework
The validation of a novel compound's biological activity is a multi-faceted process that begins with assessing its general cytotoxicity and progresses to more specific target-based assays and mechanistic studies.
Assessment of Cytotoxicity: The MTT Assay
A foundational step is to determine the concentration-dependent effect of the novel compounds on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.
Experimental Protocol: MTT Assay [1][10]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives, Sorafenib, and Dasatinib in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Target Engagement: In Vitro Kinase Inhibition Assay
To ascertain whether the cytotoxic effects are due to the inhibition of specific kinases, an in vitro kinase assay is essential. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[13][14]
Principle: A purified kinase enzyme is incubated with its specific substrate and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.[15] Various detection methods can be employed, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays that measure the amount of ATP consumed.[13][14]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based) [16]
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the target kinase.
-
Dilute the purified recombinant kinase to the desired concentration in the reaction buffer.
-
Prepare a solution containing the specific peptide substrate and ATP in the reaction buffer.
-
Perform a serial dilution of the test compounds and reference inhibitors in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted inhibitor solutions to the wells of a 384-well plate.
-
Add the diluted kinase enzyme to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Strategy
A clear workflow is crucial for the systematic evaluation of novel compounds.
Caption: Experimental workflow for validating the biological activity of novel compounds.
Delving Deeper: Mechanistic Insights through Western Blotting
To understand how the lead compounds induce cell death, it is crucial to investigate their effects on key cellular signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins, providing insights into the mechanism of action, such as the induction of apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific primary antibodies that recognize the target protein, followed by a secondary antibody conjugated to an enzyme that facilitates detection.
Key Apoptotic Markers to Investigate:
-
Cleaved Caspases: Caspases are key executioners of apoptosis. The cleavage of pro-caspases (e.g., pro-caspase-3) into their active, cleaved forms is a hallmark of apoptosis.
-
Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by activated caspases during apoptosis. Detecting cleaved PARP is a reliable indicator of apoptotic cell death.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins regulates the intrinsic apoptotic pathway. Changes in the expression levels of these proteins can indicate how a compound triggers apoptosis.
Caption: Simplified signaling pathway of apoptosis induction.
By systematically applying this validation framework, researchers can rigorously assess the biological activity of novel compounds derived from this compound, identify promising lead candidates, and build a strong data package for further preclinical and clinical development. This comparative approach, benchmarked against established drugs, provides crucial context for evaluating the true potential of these new chemical entities in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. static.igem.wiki [static.igem.wiki]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. In vitro kinase assay [protocols.io]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 5-Bromo-6-methoxypyridin-2-amine: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted aminopyridine motif, in particular, is a privileged structure found in a multitude of pharmacologically active agents. 5-Bromo-6-methoxypyridin-2-amine presents itself as a versatile building block, with the bromine atom at the 5-position serving as a handle for the introduction of molecular complexity through various palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the expected yields of different cross-coupling methods for this compound. While direct, head-to-head comparative studies on this specific substrate are not extensively documented in peer-reviewed literature, this guide leverages experimental data from structurally analogous aminobromopyridines to provide a robust framework for reaction planning and optimization. Our analysis will focus on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering insights into the mechanistic underpinnings and practical considerations for each transformation.
The Strategic Importance of Cross-Coupling on the 2-Aminopyridine Scaffold
The 2-aminopyridine core is a well-established "hinge-binding" motif in numerous kinase inhibitors, mimicking the adenine core of ATP to anchor within the enzyme's active site.[1] The strategic derivatization at the 5-position allows for the extension of the molecule into other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The choice of the cross-coupling reaction dictates the nature of the substituent introduced, directly impacting the pharmacological profile of the resulting compound.
Comparative Analysis of Cross-Coupling Methodologies
The success of a cross-coupling reaction is contingent upon a delicate interplay of the catalyst, ligand, base, and solvent. For an electron-rich and potentially coordinating substrate like this compound, careful selection of these parameters is paramount to achieving high yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[2] It typically involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3]
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Performance: For routine couplings with various arylboronic acids, traditional catalyst systems like Pd(PPh₃)₄ are expected to provide good to excellent yields.[4] The use of more advanced Buchwald ligands, such as SPhos, can often lead to higher yields and shorter reaction times, particularly for more challenging substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of carbon-nitrogen bonds.[5][6][7] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.[7]
Mechanistic Considerations: The catalytic cycle of the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine, which is subsequently deprotonated by the base to form a palladium-amido complex. Reductive elimination from this complex affords the desired arylamine and regenerates the Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Expected Performance: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. For the coupling of this compound, sterically hindered phosphine ligands such as XPhos or the use of N-heterocyclic carbene (NHC) ligands are often necessary to achieve high yields, particularly with less nucleophilic amines.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10][11]
Mechanistic Considerations: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper(I)-acetylide species. Reductive elimination then yields the arylalkyne product. The copper cycle involves the formation of the copper(I)-acetylide from the terminal alkyne and the copper(I) co-catalyst.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Expected Performance: The Sonogashira coupling is generally a high-yielding reaction. For a substrate like this compound, standard conditions employing a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) salt are expected to afford the desired alkynylpyridine in good to excellent yields.[12]
Quantitative Data Summary: A Comparative Overview
The following table summarizes the expected yields for various cross-coupling reactions based on data from structurally similar aminobromopyridine substrates. This data should serve as a guide for reaction planning and optimization.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Analogous Substrate |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~85 | 5-bromo-2-methylpyridin-3-amine[13] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~88 | 5-bromo-2-methylpyridin-3-amine[13] | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Good-Excellent | General 2-bromopyridines[7] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | Good | General 2-bromopyridines[5] | |
| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2-amino-3-bromopyridines[13] |
| 1-Heptyne | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2-amino-3-bromopyridines[13] | |
| Heck Coupling | Styrene | Pd(OAc)₂ | Et₃N | DMF | 130 | 1.5 | Good | 2-amino-5-bromopyridine[13] |
| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | ~85 | General bromopyridines[13] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted from procedures for structurally similar substrates. These should be considered as a starting point for optimization.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.[13]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully unseal the tube and dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ and CuI.[13]
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[13]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of novel aminopyridine derivatives with significant potential in drug discovery. While the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are all expected to be effective for the functionalization of this scaffold, the optimal choice of methodology will depend on the desired final product and the specific coupling partners employed. The data and protocols presented in this guide, derived from closely related systems, provide a solid foundation for researchers to embark on the synthesis of new chemical entities based on the 5-substituted-6-methoxypyridin-2-amine core. Further optimization of reaction conditions for this specific substrate will undoubtedly lead to even more efficient and robust synthetic routes, accelerating the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Stability of 5-Bromo-6-methoxypyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic candidate. This guide provides an in-depth comparison of the metabolic stability of derivatives of 5-Bromo-6-methoxypyridin-2-amine, a scaffold with significant potential in medicinal chemistry. We will delve into the experimental methodologies for assessing metabolic stability, present comparative data for a series of derivatives, and discuss the structure-metabolism relationships that govern their biotransformation.
The Critical Role of Metabolic Stability in Drug Design
The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable physicochemical properties.[1] However, the pyridine nucleus is also susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation of the nitrogen atom or the carbon atoms of the ring.[2][3][4][5] The introduction of substituents, such as the bromo and methoxy groups in the this compound scaffold, can significantly influence the molecule's metabolic profile.[6][7][8] Early assessment of metabolic stability allows chemists to prioritize compounds with favorable pharmacokinetic properties and guide the design of next-generation analogs with improved metabolic robustness.[9][10]
Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay
The in vitro liver microsomal stability assay is a widely used method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, particularly CYPs.[9][11][12][13] This assay utilizes microsomes, which are vesicle-like artifacts created from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes.[12][13] By incubating a test compound with liver microsomes and a necessary cofactor like NADPH, we can simulate the oxidative metabolism that occurs in the liver.[11][12] The rate of disappearance of the parent compound over time provides a quantitative measure of its metabolic stability.
The following protocol outlines a typical in vitro liver microsomal stability assay.
Materials:
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[14][15][16][17][18]
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls in an appropriate solvent like DMSO.[11]
-
Incubation Mixture Preparation: In a 96-well plate, combine the test compound, human liver microsomes, and phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[11][12]
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[11][12] The 0-minute time point serves as a baseline control.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[11][17]
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the elimination rate constant (k) is determined. This is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]
-
Half-life (t½): The time it takes for the concentration of the compound to be reduced by half. A longer half-life generally indicates greater metabolic stability.[13]
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The volume of liver blood cleared of the drug per unit of time, normalized to the amount of microsomal protein. A lower CLint value signifies better metabolic stability.[13][19]
-
CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)
-
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 5-Bromo-6-methoxypyridin-2-amine
For researchers, scientists, and professionals in drug development, meticulous management of chemical reagents is the bedrock of laboratory safety, experimental integrity, and environmental stewardship. This guide provides a comprehensive, operational framework for the proper disposal of 5-Bromo-6-methoxypyridin-2-amine (CAS No. 1211533-83-3), a substituted pyridine derivative common in synthetic chemistry. Adherence to these protocols is not merely a matter of compliance but a critical practice to safeguard personnel and preserve our environment.
Hazard Assessment and Immediate Safety Imperatives
Understanding the intrinsic hazards of a compound is the first and most critical step in its lifecycle management. This compound is classified as a hazardous substance, and its handling requires a commensurate level of caution. The primary risks are associated with irritation and potential harm upon ingestion.
A thorough risk assessment must precede any handling or disposal activity. The following table summarizes the key hazard information derived from authoritative safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 1211533-83-3 | [1][2] |
| Molecular Formula | C₆H₇BrN₂O | [1][2] |
| Molecular Weight | 203.04 g/mol | [2] |
| Physical Form | Solid | [1] |
| GHS Pictogram | [3] | |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Causality of Experimental Choice: The hazard profile dictates the mandatory use of Personal Protective Equipment (PPE). The irritant nature of the compound necessitates a barrier between the chemical and the operator. Inhalation of the solid dust can irritate the respiratory tract, making controlled handling in a ventilated area essential.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related tasks, the following PPE is mandatory. This is a non-negotiable protocol designed to prevent accidental exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Chemically resistant, impervious gloves such as nitrile rubber are required. A standard laboratory coat must be worn and buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of solid waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[3] If a fume hood is not available, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its contaminated materials must be managed as hazardous waste from "cradle-to-grave," in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) or equivalent local and national regulations.[5][6]
Step 1: Waste Segregation and Container Selection
-
Identify Waste Streams: All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired reagent.
-
Residue in original containers.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper).
-
Spill cleanup materials.
-
-
Select a Designated Container:
-
Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). Chemical compatibility charts indicate that polyethylene has limited to satisfactory resistance against pyridine, making it suitable for short-term waste accumulation.[7][8]
-
The container must have a secure, screw-top lid to prevent spills and vapor release.
-
Ensure the container is in good condition, free from cracks or residue from previous use.
-
Step 2: Waste Collection
-
For Solid Waste: Carefully transfer the solid this compound and any contaminated disposable materials (e.g., weighing paper) into the designated hazardous waste container. Use tools like a dedicated spatula or brush to avoid generating dust.
-
For Contaminated PPE: Place contaminated gloves and other disposable PPE directly into the hazardous waste container immediately after use.
-
Minimize Volume: Do not add non-contaminated items to the hazardous waste container. This is a crucial aspect of waste minimization, which helps control disposal costs and environmental impact.
Step 3: Labeling and Storage
-
Proper Labeling: The container must be clearly and accurately labeled as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
The associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
-
Secure Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
-
The storage location must be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][9]
-
Ensure the container is stored within secondary containment to capture any potential leaks.
-
Step 4: Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Decontamination and Spill Management
Accidents can happen, and a prepared response is essential.
Decontamination
-
Equipment: Non-disposable equipment (spatulas, glassware) should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. Following the solvent rinse, wash with soap and water.
-
Surfaces: Decontaminate work surfaces by wiping with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access.
-
Containment: For a small solid spill, gently cover with an inert absorbent material like vermiculite or sand.[11]
-
Collection: Carefully sweep up the absorbent material and the spilled chemical. Avoid creating dust. Use non-sparking tools if there is any fire risk.[11]
-
Disposal: Place all cleanup materials into a labeled hazardous waste container for proper disposal.
-
Decontaminate: Clean the spill area as described in the decontamination section.
By integrating these robust disposal and safety protocols into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.
References
- 1. This compound | 1211533-83-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. spilltech.com [spilltech.com]
- 7. scribd.com [scribd.com]
- 8. houstonpolytank.com [houstonpolytank.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
